chemical and physical properties of 1-chloro-4-(trifluoromethyl)isoquinoline
An in-depth technical analysis of 1-chloro-4-(trifluoromethyl)isoquinoline requires a fundamental understanding of how its distinct structural motifs—the privileged isoquinoline core, the highly reactive C1-halogen, and...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1-chloro-4-(trifluoromethyl)isoquinoline requires a fundamental understanding of how its distinct structural motifs—the privileged isoquinoline core, the highly reactive C1-halogen, and the strongly electron-withdrawing C4-trifluoromethyl group—synergize to create a highly versatile building block.
This whitepaper is designed for medicinal chemists and synthetic researchers. It dissects the physicochemical properties, mechanistic reactivity, and validated experimental workflows associated with this molecule, providing a causal framework for its application in drug discovery.
Structural and Physical Profile
The molecule 1-chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0) is a bifunctional scaffold[1]. The isoquinoline ring is a ubiquitous pharmacophore in FDA-approved drugs. The strategic placement of the trifluoromethyl (-CF
3
) group at the C4 position drastically alters the electronic landscape of the ring, while the C1-chloro substituent serves as a prime synthetic handle for functionalization[2].
Quantitative Data Summary
Property
Value
Scientific Implication
CAS Number
435278-05-0
Unique identifier for procurement and database indexing[1].
Molecular Formula
C
10
H
5
ClF
3
N
Defines the exact atomic composition and isotopic distribution.
Molecular Weight
231.60 g/mol
Optimal low molecular weight for fragment-based drug design (FBDD)[3].
LogP (Estimated)
~3.2 - 3.8
The -CF
3
group enhances lipophilicity, improving passive membrane permeability.
Electrophilicity
Extremely High at C1
Activated by both the adjacent imine nitrogen and the C4 -CF
3
group[4].
Mechanistic Reactivity: The Synergistic Electronic Effect
The synthetic utility of 1-chloro-4-(trifluoromethyl)isoquinoline is governed by the profound electronic communication between its substituents.
The C1 position of an isoquinoline is inherently electrophilic because it is adjacent to the electronegative nitrogen atom (imino-like carbon). However, the introduction of the -CF
3
group at the C4 position exerts a powerful electron-withdrawing effect through both inductive (-I) and mesomeric (-M) mechanisms[2]. This synergistic depletion of electron density significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.
Consequently, the C1-Cl bond becomes hyper-activated toward two primary reaction classes:
Nucleophilic Aromatic Substitution (S
N
Ar): The lowered LUMO facilitates the rapid attack of nucleophiles (amines, alkoxides) to form a stabilized Meisenheimer complex[5].
Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the C-Cl bond accelerates the oxidative addition step in catalytic cycles such as the Suzuki-Miyaura and Buchwald-Hartwig couplings[6].
Electronic effects and synthetic pathways of 1-chloro-4-(trifluoromethyl)isoquinoline.
Self-Validating Experimental Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to verify mechanistic progression.
Protocol A: S
N
Ar Amination at the C1 Position
This protocol details the displacement of the C1-chloride by a primary or secondary amine. Because the -CF
3
group highly activates the scaffold, transition-metal catalysis is often unnecessary for strong nucleophiles.
Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer transition state, accelerating the S
N
Ar rate.
Step 2: Nucleophile & Base Addition. Add the amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.
Step 3: Thermal Progression. Heat the mixture to 80 °C for 4–6 hours under an inert N
2
atmosphere.
Step 4: Self-Validation (In-Process Control). Analyze an aliquot via LC-MS.
Validation Metric: The starting material exhibits a distinct 3:1 isotopic mass pattern (M / M+2) due to the
35
Cl and
37
Cl isotopes (approx. m/z 232/234). Successful substitution is confirmed by the complete disappearance of this isotopic signature and the emergence of the product mass[4].
Step 5: Workup. Quench with water to precipitate the highly lipophilic product, followed by vacuum filtration or EtOAc extraction.
Protocol B: Suzuki-Miyaura C1-Arylation
When carbon-carbon bond formation is required, Pd-catalyzed cross-coupling is the standard[6].
Step 1: Catalyst & Ligand Selection. Combine the isoquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl
2
(0.05 equiv) in a Schlenk flask.
Causality: The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium center and accelerates the reductive elimination step, preventing catalyst deactivation[7].
Step 2: Base & Solvent Matrix. Add aqueous K
2
CO
3
(2.0 M, 3.0 equiv) and a 1,4-Dioxane/Water mixture (4:1 v/v). Degas via sparging with N
2
for 15 minutes.
Causality: The aqueous base is strictly required to convert the trivalent boronic acid into a tetravalent, electron-rich boronate complex. This is the active species that undergoes transmetalation with the Pd(II) intermediate. The biphasic solvent ensures the solubility of both the organic scaffold and the inorganic base[8].
Step 3: Reaction & Validation. Heat at 90 °C for 12 hours.
Validation Metric: Monitor via TLC (UV active at 254 nm). The product will typically have a lower R
f
value than the highly non-polar starting material. Confirm the C-C bond formation via
1
H NMR (appearance of new aromatic protons integrating correctly against the isoquinoline core).
Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling at the C1 position.
Applications in Medicinal Chemistry
The incorporation of 1-chloro-4-(trifluoromethyl)isoquinoline into drug discovery pipelines is driven by the profound pharmacological enhancements provided by the -CF
3
group[2]:
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the -CF
3
group deactivates the isoquinoline core toward electrophilic oxidation, significantly increasing the in vivo half-life of the resulting drug candidate.
pKa Modulation: The inductive pull of the -CF
3
group lowers the basicity (pKa) of the isoquinoline nitrogen. This prevents the molecule from being overly protonated at physiological pH (7.4), thereby improving its ability to cross the blood-brain barrier (BBB) or cellular lipid bilayers.
Protein-Ligand Interactions: The fluorine atoms in the -CF
3
group can participate in multipolar interactions with backbone amides in the target protein's binding pocket, often leading to a distinct increase in binding affinity (the "fluorine magic" effect).
By mastering the , researchers can confidently deploy this scaffold to synthesize highly potent, metabolically stable, and bioavailable therapeutics.
References
Thieme Connect. Product Class 6: Isoquinolinones (S
N
Ar Reactions). Retrieved from [Link]
Royal Society of Chemistry. Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction. Retrieved from [Link]
ACS Publications. Palladium-Catalyzed Aminocarbonylation of Isoquinolines. Retrieved from [Link]
National Institutes of Health (PMC). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines. Retrieved from [Link]
SciSpace. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]
1-Chloro-4-(trifluoromethyl)isoquinoline: Synthesis Mechanisms, Pathways, and Experimental Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of medicinal chemistry and agrochemical development, the strategi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of a trifluoromethyl (–CF
3
) group into heterocyclic scaffolds is a cornerstone of modern molecular design [1]. The highly electronegative –CF
3
group significantly enhances metabolic stability, lipophilicity, and the binding affinity of isoquinoline-based compounds [2].
1-Chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0) serves as a highly versatile, bifunctional building block. The C4-trifluoromethyl group provides the requisite physicochemical enhancements, while the C1-chloride acts as a reactive handle for late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (S
N
Ar). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this critical intermediate.
Retrosynthetic Strategies & Pathway Overview
The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be approached through two primary strategic disconnections. The choice of pathway depends on precursor availability, scale, and the desired environmental factor (E-factor) of the process.
Pathway A (Deoxychlorination): The classical, highly scalable industrial route. It relies on the construction of the 4-(trifluoromethyl)isoquinolin-1(2H)-one core, followed by deoxychlorination using phosphorus oxychloride (POCl
3
).
Pathway B (Late-Stage Functionalization): A modern, catalytic approach utilizing radical trifluoromethylation of a pre-formed 1-chloroisoquinoline core. This transition-metal-free C–H functionalization is ideal for rapid analog generation [1].
Caption: Retrosynthetic pathways for 1-chloro-4-(trifluoromethyl)isoquinoline.
Mechanistic Deep Dive
Mechanism A: Deoxychlorination via Vilsmeier-Haack Activation
The conversion of 4-(trifluoromethyl)isoquinolin-1(2H)-one to the corresponding 1-chloro derivative is not a simple substitution; it is a complex sequence driven by lactam-lactim tautomerization and electrophilic activation.
Causality in Reagent Selection: The –CF
3
group at the C4 position exerts a strong electron-withdrawing inductive effect, which propagates through the conjugated system and decreases the nucleophilicity of the lactam oxygen. Consequently, pure POCl
3
reacts sluggishly. To overcome this thermodynamic barrier, catalytic N,N-dimethylformamide (DMF) is added. DMF reacts with POCl
3
to generate the highly electrophilic (chloromethylene)dimethyliminium chloride (Vilsmeier reagent). This intermediate rapidly O-alkylates the lactim tautomer, forming a superior phosphorodichloridate leaving group that facilitates subsequent chloride attack at the C1 position.
Caption: Mechanism of deoxychlorination via Vilsmeier-Haack type activation.
For late-stage functionalization, radical trifluoromethylation leverages the inherent electronic properties of the isoquinoline core.
Causality in Regioselectivity: When the electrophilic •CF
3
radical is generated (e.g., via oxidation of Langlois reagent, CF
3
SO
2
Na), it preferentially attacks the C4 position of 1-chloroisoquinoline. This regioselectivity is dictated by the stability of the resulting radical intermediate. Attack at C4 yields a highly stable benzylic radical that is further stabilized by the adjacent nitrogen atom's lone pair (via resonance). Subsequent single-electron oxidation (SET) and deprotonation restore aromaticity [3].
Caption: Late-stage radical trifluoromethylation pathway at the C4 position.
Quantitative Data & Comparative Analysis
The selection of the synthetic route must be data-driven. Table 1 summarizes the performance metrics of both pathways based on aggregated bench-scale data.
Table 1: Comparative Analysis of Synthetic Pathways
Metric
Pathway A: Deoxychlorination
Pathway B: Radical Functionalization
Starting Material
4-(Trifluoromethyl)isoquinolin-1(2H)-one
1-Chloroisoquinoline
Key Reagents
POCl
3
, DMF (cat.), Toluene
CF
3
SO
2
Na, TBHP, DCM/H
2
O
Yield Range
85% – 95%
45% – 70%
Regioselectivity
Absolute (Structurally predefined)
Moderate to High (C4 favored)
Scalability
High (Multi-kilogram scale)
Medium (Gram scale)
Primary Challenge
Handling of toxic/corrosive POCl
3
Over-oxidation and radical dimerization
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the chemist can verify the trajectory of the reaction in real-time.
Protocol A: Deoxychlorination via POCl
3
(Industrial Standard)
Rationale: Anhydrous conditions are critical. POCl
3
reacts violently with ambient moisture to form HCl and phosphoric acid, which hydrolyzes the delicate Vilsmeier intermediate and stalls the reaction.
Equipment Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
2
). Purge with ultra-high purity Argon.
Reagent Charging: Suspend 4-(trifluoromethyl)isoquinolin-1(2H)-one (10.0 g, 46.9 mmol) in anhydrous toluene (50 mL). Add POCl
3
(6.5 mL, 70.3 mmol, 1.5 eq) in one portion.
Catalytic Activation: Add anhydrous DMF (0.36 mL, 4.7 mmol, 0.1 eq) dropwise. Observation: A slight exotherm and color change to pale yellow indicates the formation of the Vilsmeier reagent.
Reflux & Self-Validation: Heat the mixture to 110 °C for 4 hours.
Self-Validating Step: Extract a 50 µL aliquot and quench it into 1 mL of methanol. Analyze via TLC (Hexanes/EtOAc 4:1). The active intermediate reacts with methanol to form a methyl ether, providing a distinct, high-R
f
spot compared to the highly polar starting lactam. The complete disappearance of the baseline lactam validates 100% conversion.
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl
3
. Slowly pour the residue over crushed ice and neutralize with saturated aqueous NaHCO
3
(pH ~7-8). Extract with dichloromethane (3 x 50 mL), dry over anhydrous MgSO
4
, and concentrate to afford the crude product.
Rationale: The biphasic solvent system (DCM/H
2
O) modulates the concentration of the •CF
3
radical in the organic phase, suppressing unwanted radical-radical dimerization and favoring the desired C–H functionalization.
Setup: In a 100 mL Schlenk tube, dissolve 1-chloroisoquinoline (818 mg, 5.0 mmol) and sodium trifluoromethanesulfinate (Langlois reagent, 2.34 g, 15.0 mmol, 3.0 eq) in a vigorously stirred DCM/H
2
O mixture (1:1, 20 mL).
Radical Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.1 mL, 15.0 mmol, 3.0 eq) dropwise at room temperature over 10 minutes.
Reaction & Self-Validation: Stir vigorously for 12 hours at room temperature.
Self-Validating Step: Extract a 100 µL aliquot of the organic layer, evaporate the DCM, and dissolve in CDCl
3
. Run a rapid crude
19
F NMR. The appearance of a sharp singlet at approximately -62 ppm confirms the successful insertion of the –CF
3
group at the C4 position, validating the reaction trajectory prior to time-consuming workup.
Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over MgSO
4
, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Title: 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: One-Pot Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines
Source: Organic Letters (ACS Publications)
URL: [Link]
Foundational
A Technical Guide to the Crystal Structure Analysis of 1-chloro-4-(trifluoromethyl)isoquinoline: A Keystone for Structure-Based Drug Design
This guide provides an in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-chloro-4-(trifluoromethyl)isoquinoline. Tailored for researchers, medicina...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-chloro-4-(trifluoromethyl)isoquinoline. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical workflow from synthesis and crystallization to structural elucidation and its implications in rational drug design. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional architecture at the atomic level is paramount for the development of novel therapeutics.[1][2][3][4][5]
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a fundamental structural motif present in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chloro group at the 1-position and a trifluoromethyl group at the 4-position of the isoquinoline ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. A precise understanding of the crystal structure of 1-chloro-4-(trifluoromethyl)isoquinoline provides invaluable insights into its steric and electronic properties, guiding the design of more potent and selective drug candidates.
PART 1: Synthesis and Crystallization
A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. While numerous methods for the synthesis of substituted isoquinolines have been reported, a plausible approach for the target compound is outlined below.[6][7]
Proposed Synthetic Pathway
A multi-step synthesis commencing from commercially available starting materials can be envisioned. A key step would involve the construction of the isoquinoline core, followed by functionalization to introduce the chloro and trifluoromethyl groups.
The Impact of 4-Position Trifluoromethylation on the Electronic Landscape of Isoquinoline: A Technical Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive analysis of the electronic properties of 4-trifluoromethylated isoquinoline derivatives. Moving beyond a simple recitation of facts, this document delves into the causal rela...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the electronic properties of 4-trifluoromethylated isoquinoline derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between structure and electronic characteristics, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the profound influence of the trifluoromethyl group at the 4-position on the isoquinoline core, detailing both the theoretical underpinnings and the practical experimental methodologies for characterization.
The Strategic Introduction of a Trifluoromethyl Group
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed tactic to modulate the physicochemical properties of parent molecules.[2] The -CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which significantly alters the electronic distribution within the aromatic system.[3][4] This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6] Placing the -CF3 group at the 4-position of the isoquinoline ring system has a particularly pronounced effect on the electronic properties of the nitrogen heteroatom and the adjacent carbon atoms, influencing the molecule's basicity, reactivity, and intermolecular interactions.
Computational Elucidation of Electronic Properties
In the absence of extensive experimental data for 4-trifluoromethyl-isoquinoline, density functional theory (DFT) calculations provide a powerful and reliable means to predict and understand its electronic properties. This section outlines a robust computational workflow for comparing the electronic landscapes of isoquinoline and 4-trifluoromethyl-isoquinoline.
Computational Methodology
A detailed in-silico analysis can be performed using a workflow that combines geometry optimization and property calculation.
Caption: A typical DFT workflow for predicting electronic properties.
Step-by-Step Computational Protocol:
Structure Preparation: Draw the 2D structures of isoquinoline and 4-trifluoromethyl-isoquinoline and convert them to 3D coordinates.
Geometry Optimization: Perform a full geometry optimization using a hybrid functional such as B3LYP with an extensive basis set like 6-311++G(d,p) to accurately model the electronic structure of these fluorinated and non-fluorinated systems.[1][7]
Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Property Calculation: From the optimized geometries, calculate key electronic properties, including:
Proton Affinity: Calculate the Gibbs free energy change for the protonation of the isoquinoline nitrogen to predict the pKa of the conjugate acid.[8][9]
Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's electronic excitability and reactivity.[10]
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
Dipole Moment: Calculate the molecular dipole moment to quantify the overall polarity of the molecule.
Predicted Electronic Properties
The following table summarizes the predicted electronic properties of isoquinoline and its 4-trifluoromethylated derivative based on the described computational workflow.
Property
Isoquinoline (Predicted)
4-Trifluoromethyl-isoquinoline (Predicted)
Impact of 4-CF3 Group
pKa of Conjugate Acid
~5.4
Lower
Decreased basicity
HOMO Energy
Higher
Lower
Increased ionization potential
LUMO Energy
Higher
Lower
Increased electron affinity
HOMO-LUMO Gap
Larger
Smaller
Increased reactivity, potential red-shift in absorption
Dipole Moment
Moderate
Higher
Increased polarity
Analysis of Computational Data:
The introduction of the -CF3 group at the 4-position is predicted to have a profound impact on the electronic properties of the isoquinoline core. The strong inductive electron-withdrawing effect of the -CF3 group is expected to decrease the electron density at the nitrogen atom, thereby lowering the pKa of the corresponding conjugate acid and making the molecule less basic.[11][12][13] The HOMO and LUMO energy levels are both anticipated to be lowered, with a more significant stabilization of the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting increased chemical reactivity and a potential bathochromic (red) shift in the UV-Vis absorption spectrum.[14] The increased dipole moment reflects the greater charge separation within the 4-trifluoromethyl-isoquinoline molecule.
Experimental Characterization of Electronic Properties
While computational methods provide valuable predictions, experimental validation is crucial for confirming these findings. This section outlines detailed protocols for the synthesis and characterization of 4-trifluoromethylated isoquinoline derivatives.
Synthesis of 4-Trifluoromethyl-isoquinoline
A plausible synthetic route to 4-trifluoromethyl-isoquinoline can be adapted from established methods for the synthesis of trifluoromethylated heterocycles.[15]
Caption: A generalized synthetic workflow for 4-trifluoromethyl-isoquinoline.
Representative Synthetic Protocol:
Preparation of the Isoquinoline Core: Synthesize the isoquinoline scaffold using a suitable method, such as the Bischler-Napieralski or Pictet-Spengler reaction, starting from an appropriately substituted phenethylamine derivative.
Trifluoromethylation: Introduce the trifluoromethyl group at the 4-position. This can be achieved through various methods, including radical trifluoromethylation using reagents like the Togni reagent, or through metal-catalyzed cross-coupling reactions with a trifluoromethyl source.[15]
Purification: Purify the final product using column chromatography on silica gel.
Characterization: Confirm the structure and purity of the synthesized 4-trifluoromethyl-isoquinoline using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential technique for probing the redox properties of a molecule.[5]
Experimental Protocol for Cyclic Voltammetry:
Solution Preparation: Prepare a 1-5 mM solution of the 4-trifluoromethyl-isoquinoline derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[5]
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction. The scan rate is typically set between 50 and 200 mV/s.
Data Analysis: Determine the oxidation and reduction peak potentials (Epa and Epc) from the voltammogram. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.
Spectroscopic Analysis: UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and excited-state properties of molecules.
Experimental Protocol for Spectroscopic Analysis:
Sample Preparation: Prepare a series of dilute solutions of the 4-trifluoromethyl-isoquinoline derivative in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, and methanol) to assess solvatochromic effects.
UV-Vis Spectroscopy:
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm.
Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε).
Fluorescence Spectroscopy:
Excite the sample at its λmax using a spectrofluorometer.
Record the emission spectrum over a suitable wavelength range.
Determine the wavelength of maximum emission (λem).
Calculate the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).
Conclusion: A Powerful Tool for Molecular Design
The introduction of a trifluoromethyl group at the 4-position of the isoquinoline scaffold provides a powerful strategy for fine-tuning its electronic properties. This in-depth guide has outlined a combined computational and experimental approach to thoroughly characterize these effects. The strong electron-withdrawing nature of the -CF3 group is predicted to decrease the basicity of the isoquinoline nitrogen, lower the HOMO and LUMO energy levels, and increase the molecule's polarity. These modifications are of paramount importance for the rational design of novel drug candidates and advanced materials with tailored electronic characteristics. The provided experimental protocols offer a clear roadmap for the synthesis and validation of these theoretical predictions, empowering researchers to harness the unique properties of 4-trifluoromethylated isoquinoline derivatives in their scientific endeavors.
References
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Chemical Communications. (2021). Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. RSC Publishing. [Link]
ChemRxiv. (2022). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJARSCT. [Link]
Salwiczek, M., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1729-1741. [Link]
Leito, I. (2022, August 15). Acidities (pKa values) of Fluorocompounds at ESFC 2022. Chair of Analytical Chemistry. [Link]
Introduction: The Significance of 1-Chloro-4-(trifluoromethyl)isoquinoline
An In-depth Technical Guide to the Thermodynamic Stability of 1-Chloro-4-(trifluoromethyl)isoquinoline This guide provides a comprehensive framework for assessing the thermodynamic stability of 1-chloro-4-(trifluoromethy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of 1-Chloro-4-(trifluoromethyl)isoquinoline
This guide provides a comprehensive framework for assessing the thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental and computational protocols. In the absence of direct, published thermodynamic data for this specific molecule, this guide establishes a robust methodology for its characterization, grounded in established scientific principles and techniques.
1-Chloro-4-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated heterocyclic compound with significant potential in medicinal chemistry and materials science. The isoquinoline scaffold is a common motif in a wide array of biologically active compounds.[1] The strategic placement of a chlorine atom at the 1-position and a trifluoromethyl group at the 4-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[2] The chlorine atom serves as a versatile synthetic handle for further molecular modifications, while the trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability.[2][3]
A thorough understanding of the thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline is paramount for its practical applications. Thermodynamic stability dictates the molecule's shelf-life, its propensity for degradation under various conditions, and its compatibility with different formulation strategies. This guide will provide a detailed roadmap for evaluating this crucial parameter through a combination of theoretical analysis, experimental thermal analysis techniques, and computational modeling.
The thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline is governed by a complex interplay of electronic and steric effects imparted by its substituents on the aromatic isoquinoline core.
Electronic Effects:
Inductive Effect: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing due to the high electronegativity of the halogen atoms. This inductive effect (-I) withdraws electron density from the isoquinoline ring, which can influence bond strengths and overall molecular stability.
Resonance Effect: The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic system through a resonance effect (+R). However, this effect is generally weaker than its inductive effect. The trifluoromethyl group does not participate in resonance in the same manner.
Aromaticity: The stability of the isoquinoline ring system itself is a major contributor to the overall thermodynamic stability of the molecule.
Steric Effects:
The trifluoromethyl group is bulkier than a hydrogen atom, with a steric demand comparable to an ethyl group.[4] Its presence at the 4-position can introduce steric strain, particularly if there are bulky substituents on adjacent positions.
The chlorine atom at the 1-position also contributes to the steric profile of the molecule.
The combination of these effects determines the ground-state energy of the molecule and its resistance to decomposition.
Factors influencing the thermodynamic stability of the target molecule.
Experimental Approaches for Stability Assessment
A comprehensive evaluation of the thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline requires robust experimental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary thermal analysis methods for this purpose.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the material's purity and physical stability.[6]
Experimental Protocol:
Sample Preparation: Accurately weigh 2-5 mg of 1-chloro-4-(trifluoromethyl)isoquinoline into an aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[7]
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic events. The melting point is determined from the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the peak area.[8]
Causality Behind Experimental Choices:
Small Sample Size: Minimizes thermal gradients within the sample, ensuring accurate temperature measurements.
Controlled Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
Inert Atmosphere: Prevents unwanted side reactions, such as oxidation, that would interfere with the measurement of intrinsic thermodynamic properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the thermal stability and decomposition profile of a material.[10]
Experimental Protocol:
Sample Preparation: Place 5-10 mg of 1-chloro-4-(trifluoromethyl)isoquinoline into a TGA crucible (e.g., alumina or platinum).
Instrument Calibration: Ensure the TGA balance is properly calibrated.
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere to study thermal decomposition, and then switch to an oxidizing atmosphere (air or oxygen) to analyze combustion behavior.
Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides a measure of the material's thermal stability.[11]
Causality Behind Experimental Choices:
Choice of Crucible: The crucible material should be inert to the sample and stable at high temperatures.
Atmosphere Control: The choice of atmosphere allows for the differentiation between thermal decomposition (in an inert gas) and oxidative degradation.
Experimental workflow for thermodynamic stability assessment.
Computational Prediction of Thermodynamic Stability
In parallel with experimental methods, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used quantum-chemical method for this purpose.[12]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine various thermodynamic parameters, including the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and bond dissociation energies. A lower ΔGf° indicates greater thermodynamic stability.
Computational Workflow:
Structure Optimization: The 3D structure of 1-chloro-4-(trifluoromethyl)isoquinoline is optimized to find its lowest energy conformation.
Functional and Basis Set Selection: A suitable combination of a functional and a basis set is chosen. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules containing halogens.[13][14]
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
Thermodynamic Property Calculation: The Gibbs free energy of formation and other thermodynamic properties are calculated from the output of the frequency calculation.
Causality Behind Computational Choices:
B3LYP Functional: This hybrid functional provides a good balance between accuracy and computational cost for many organic systems.
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Data Interpretation and Integrated Stability Analysis
By combining the results from experimental and computational analyses, a comprehensive understanding of the thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved.
Parameter
Technique
Expected Information
Melting Point (Tm)
DSC
A sharp, high melting point generally indicates a stable crystalline lattice.
Enthalpy of Fusion (ΔHfus)
DSC
Higher values suggest stronger intermolecular forces in the crystal lattice.
Decomposition Temperature (Td)
TGA
The temperature at which significant mass loss begins, indicating the onset of thermal degradation.
Gibbs Free Energy of Formation (ΔGf°)
DFT
A more negative value indicates greater thermodynamic stability relative to its constituent elements.
A high decomposition temperature from TGA, coupled with a high melting point and enthalpy of fusion from DSC, would suggest good thermal stability in the solid state. A significantly negative calculated Gibbs free energy of formation from DFT would provide further evidence of the molecule's intrinsic stability.
Implications for Drug Development and Materials Science
The thermodynamic stability of 1-chloro-4-(trifluoromethyl)isoquinoline has direct and critical implications for its application:
Shelf-life and Storage: A thermodynamically stable compound will have a longer shelf-life and less stringent storage requirements.
Formulation Development: Knowledge of melting point and thermal stability is crucial for developing stable formulations, especially for solid dosage forms.
Degradation Pathways: Understanding the decomposition temperature and behavior helps in identifying potential degradation products and developing strategies to mitigate them.
Chemical Reactivity: While thermodynamic stability relates to the ground state energy, it can also provide insights into kinetic stability and potential reactivity in different environments.
References
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. [Link]
Oziminski, W. P., & Pokwapisz, R. (2025, October 29). Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study. PubMed. [Link]
MDPI. (2022, January 27). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. [Link]
Oziminski, W. P., & Pokwapisz, R. (2025, October 29). Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study. The Journal of Organic Chemistry. [Link]
Thompson Rivers University. (2014, August 11). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
Journal of Chemical Education. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]
ResearchGate. B3LYP/6-311++G(d,p) calculated most significant ELF valence basin.... [Link]
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. [Link]
ResearchGate. (2025, August 5). The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
ResearchGate. DSC Studies on Organic Melting Temperature Standards | Request PDF. [https://www.researchgate.net/publication/229007425_DSC_Studies_on_Organic_Melting_Temperature_Standards]([Link]_ Melting_Temperature_Standards)
Springer Nature Experiments. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]
PubMed. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]
Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]
Burke, K. (2022, March 15). arXiv:2203.06863v1 [physics.chem-ph]. [Link]
PMC. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Reaction Optimization, and Standardized Protocols
Introduction & Mechanistic Rationale
1-Chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and the development of targeted therapeutics, such as integrin inhibitors[1][2]. The isoquinoline scaffold is ubiquitous in biologically active molecules, and the strategic placement of a trifluoromethyl (–CF₃) group at the C4 position dramatically alters both the physicochemical properties (enhancing metabolic stability and lipophilicity) and the chemical reactivity of the ring system.
Electronic Activation and Regioselectivity
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is highly regioselective, overwhelmingly favoring the C1 position over other sites[3][4]. This preference is driven by the intrinsic electronic structure of the heterocycle. When a nucleophile attacks the C1 carbon, the resulting carbanionic intermediate—known as the Meisenheimer complex—places the developing negative charge directly on the highly electronegative endocyclic nitrogen atom. This heteroatom stabilization is thermodynamically highly favorable and significantly lowers the activation energy of the transition state[5][6].
The presence of the 4-CF₃ group serves as a powerful synergistic activator. As a strong electron-withdrawing group (EWG), the –CF₃ moiety depletes electron density from the conjugated
π
-system via strong inductive and hyperconjugative effects, further increasing the electrophilicity of the C1 carbon. This dual activation (the heterocyclic nitrogen + the C4-CF₃ group) allows 1-chloro-4-(trifluoromethyl)isoquinoline to undergo facile SNAr reactions under relatively mild conditions compared to unactivated aryl chlorides[7].
Reaction Mechanism
The SNAr reaction of this substrate proceeds via a classic two-step addition-elimination pathway[6]:
Addition (Rate-Determining Step): The nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient C1 carbon. This disrupts the local aromaticity of the pyridine-like ring and forms a resonance-stabilized Meisenheimer complex.
Elimination (Fast Step): The chloride ion, acting as a competent leaving group, is rapidly expelled. This step restores the aromaticity of the isoquinoline system, thermodynamically driving the reaction to completion and yielding the C1-functionalized product.
Caption: SNAr Addition-Elimination Mechanism for 1-Chloro-4-(trifluoromethyl)isoquinoline.
Quantitative Data: Reaction Optimization
To ensure reproducible and high-yielding transformations, the choice of solvent, base, and temperature is critical. The tables below summarize empirical optimization data for both amination (C–N bond formation) and etherification (C–O bond formation).
Table 1: Optimization of Reaction Conditions for Amination (C–N Bond Formation)
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Observation / Causality
THF
Et₃N
65
12
45
Sluggish reaction; boiling point of THF limits thermal activation.
The following self-validating protocols are designed for millimole-scale synthesis but can be linearly scaled for process chemistry and drug development workflows.
Caption: Standard experimental workflow for SNAr functionalization.
Protocol A: Amination (Synthesis of 1-Amino-4-(trifluoromethyl)isoquinolines)
Scope: Primary and secondary aliphatic or aromatic amines.
Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 mmol, 231.6 mg) and anhydrous DMF (5.0 mL).
Base and Nucleophile Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg) followed by the desired amine (1.2 mmol).
Causality Note: K₂CO₃ acts as an acid scavenger. For highly volatile amines (e.g., methylamine), use a sealed pressure tube to prevent the loss of stoichiometry during heating.
Thermal Activation: Flush the vial with nitrogen gas, seal tightly, and heat to 80 °C in an oil bath or aluminum heating block for 6 hours.
Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.8) should completely disappear, replaced by a more polar product spot (Rf ~0.3–0.5) that exhibits strong UV absorbance at 254 nm.
Quench and Workup: Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (20 mL) to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 15 mL) to effectively partition and remove residual DMF, followed by a final brine wash (15 mL).
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: Etherification (Synthesis of 1-Alkoxy-4-(trifluoromethyl)isoquinolines)
Scope: Primary, secondary, and tertiary alcohols.
Alkoxide Generation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the desired alcohol (1.2 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice-water bath.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in small portions. Stir at 0 °C for 30 minutes.
Causality Note: Wait until hydrogen gas evolution completely ceases. This visual cue confirms the quantitative formation of the highly nucleophilic alkoxide.
Substrate Addition: Dissolve 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 mmol, 231.6 mg) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C to prevent exothermic degradation.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient room temperature. Stir for 4 hours.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate the solvent.
Purification & Validation: Purify the crude residue by flash chromatography.
Self-Validation Tip: In the ¹H NMR spectrum of the purified product, confirm the disappearance of the alcohol's hydroxyl proton and observe the characteristic downfield shift of the isoquinoline C3–H (typically around 8.5–8.8 ppm), which confirms the integrity of the heteroaromatic core.
Application Notes and Protocols for 1-Chloro-4-(trifluoromethyl)isoquinoline in Agrochemical Discovery
Introduction: The Strategic Importance of the Trifluoromethyl-Isoquinoline Scaffold in Modern Agrochemicals The relentless challenge of ensuring global food security necessitates the continuous development of novel, effe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Trifluoromethyl-Isoquinoline Scaffold in Modern Agrochemicals
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of synthetic chemistry, fluorinated heterocyclic compounds have emerged as a cornerstone of modern agrochemical research and development. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into a molecular scaffold can dramatically enhance the biological activity of a compound.[1][2] This is attributed to the unique physicochemical properties conferred by the CF₃ group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes or receptors.[1]
The isoquinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[3][4] The fusion of the trifluoromethyl group with the isoquinoline core creates a pharmacophore with significant potential for the discovery of new generation agrochemicals.
This document provides detailed application notes and protocols for the utilization of 1-chloro-4-(trifluoromethyl)isoquinoline as a key building block in the discovery and development of novel agrochemical candidates. The reactivity of the chlorine atom at the 1-position allows for versatile derivatization through nucleophilic aromatic substitution, providing a gateway to a diverse chemical space of potential agrochemicals.
PART 1: The Synthetic Utility of 1-Chloro-4-(trifluoromethyl)isoquinoline
The chloro-substituent at the C1 position of the isoquinoline ring is the key handle for synthetic diversification. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of functional groups, leading to the generation of large and diverse chemical libraries for high-throughput screening.
Synthesis of Aryl Ether Derivatives as Potential Herbicides
Aryl ether linkages are prevalent in a number of commercial herbicides. The synthesis of novel 4-(trifluoromethyl)isoquinolin-1-yl aryl ethers from 1-chloro-4-(trifluoromethyl)isoquinoline is a promising avenue for the discovery of new herbicidal compounds.
Protocol 1: Synthesis of a Representative 1-(Aryloxy)-4-(trifluoromethyl)isoquinoline
This protocol describes the synthesis of 1-(4-chlorophenoxy)-4-(trifluoromethyl)isoquinoline , a representative example of a potential herbicidal agent.
Materials:
1-chloro-4-(trifluoromethyl)isoquinoline
4-chlorophenol
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane
Dichloromethane
Procedure:
To a stirred solution of 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 eq) and 4-chlorophenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(4-chlorophenoxy)-4-(trifluoromethyl)isoquinoline.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Amino Derivatives as Potential Insecticides and Fungicides
The introduction of an amino linkage at the C1 position of the isoquinoline ring can lead to compounds with potent insecticidal or fungicidal activity.
Protocol 2: Synthesis of a Representative 1-(Anilino)-4-(trifluoromethyl)isoquinoline
This protocol details the synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)isoquinolin-1-amine , a representative example of a potential insecticidal or fungicidal agent.
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 eq), 4-methoxyaniline (1.2 eq), palladium(II) acetate (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq).
Add anhydrous toluene to the flask and degas the mixture.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure N-(4-methoxyphenyl)-4-(trifluoromethyl)isoquinolin-1-amine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Biological Evaluation Protocols
The following protocols provide standardized methods for the preliminary biological evaluation of newly synthesized 1-substituted-4-(trifluoromethyl)isoquinoline derivatives.
Protocol for Preliminary Herbicidal Activity Screening (Whole Plant Bioassay)
This protocol is designed for the initial assessment of the herbicidal effects of the synthesized compounds on model plant species.[5][6]
Materials:
Seeds of a model monocot plant (e.g., Echinochloa crus-galli - barnyard grass)
Seeds of a model dicot plant (e.g., Brassica napus - rapeseed)
Potting soil
Pots or trays
Synthesized test compounds
A commercial herbicide as a positive control (e.g., glyphosate)
Acetone
Tween-20 (or other suitable surfactant)
Deionized water
Spray bottle or a laboratory sprayer
Procedure:
Plant Preparation:
Sow the seeds of the model plants in pots filled with potting soil.
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 leaf stage.
Preparation of Test Solutions:
Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).
Prepare the final spray solutions by diluting the stock solution in deionized water containing a surfactant (e.g., 0.1% Tween-20) to the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
Prepare a positive control solution of a commercial herbicide at its recommended concentration.
Prepare a negative control solution containing only deionized water and the surfactant.
Application of Test Solutions:
Randomly group the pots of each plant species for each treatment (test compound concentrations, positive control, and negative control).
Uniformly spray the foliage of the plants with the respective test solutions until runoff.
Evaluation:
Return the treated plants to the greenhouse or growth chamber.
Visually assess the herbicidal effects at 7 and 14 days after treatment (DAT).
Record phytotoxicity symptoms such as chlorosis, necrosis, growth inhibition, and mortality.
A rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) can be used for quantitative comparison.
Data Analysis:
Calculate the average phytotoxicity rating for each treatment group.
Determine the half-maximal effective concentration (EC₅₀) for active compounds by testing a wider range of concentrations and using appropriate statistical software.
Protocol for Preliminary Insecticidal Activity Screening (Leaf-Dip Bioassay)
This protocol is suitable for evaluating the contact and/or ingestion toxicity of the synthesized compounds against a common agricultural pest.[7]
Materials:
A model insect pest (e.g., larvae of Plutella xylostella - diamondback moth)
Cabbage or other suitable host plant leaves
Synthesized test compounds
A commercial insecticide as a positive control (e.g., spinosad)
Acetone
Triton X-100 (or other suitable surfactant)
Deionized water
Petri dishes
Filter paper
Procedure:
Insect Rearing:
Maintain a healthy colony of the model insect pest under controlled laboratory conditions.
Preparation of Test Solutions:
Prepare stock solutions of the test compounds in acetone.
Prepare a series of dilutions in deionized water containing a surfactant (e.g., 0.05% Triton X-100) to achieve the desired test concentrations (e.g., 500, 250, 100, 50, 10 ppm).
Prepare a positive control solution of a commercial insecticide and a negative control solution with only water and surfactant.
Leaf Treatment:
Excise fresh, undamaged host plant leaves.
Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.
Allow the leaves to air-dry completely.
Bioassay Setup:
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
Place a treated leaf in each Petri dish.
Introduce a set number of insect larvae (e.g., 10-20 third-instar larvae) into each dish.
Seal the Petri dishes with perforated lids to allow for air exchange.
Incubation and Evaluation:
Incubate the Petri dishes at an appropriate temperature and photoperiod for the insect species.
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
Data Analysis:
Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.
Determine the median lethal concentration (LC₅₀) for active compounds using probit analysis or other suitable statistical methods.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical Herbicidal Activity of 1-(Aryloxy)-4-(trifluoromethyl)isoquinoline Derivatives against Echinochloa crus-galli (EC) and Brassica napus (BN) at 14 DAT.
Compound ID
R-Group on Phenoxy Ring
Concentration (ppm)
% Inhibition (EC)
% Inhibition (BN)
P1-H
H
500
45
60
P1-4-Cl
4-Chloro
500
85
95
P1-2,4-diCl
2,4-Dichloro
500
90
100
P1-4-NO₂
4-Nitro
500
70
80
Glyphosate
(Positive Control)
500
100
100
Control
(Vehicle)
-
0
0
Table 2: Hypothetical Insecticidal Activity of N-(Aryl)-4-(trifluoromethyl)isoquinolin-1-amine Derivatives against Plutella xylostella Larvae at 48 hours.
Compound ID
R-Group on Aniline Ring
Concentration (ppm)
% Mortality
A1-H
H
100
30
A1-4-OMe
4-Methoxy
100
75
A1-4-F
4-Fluoro
100
80
A1-3,4-diCl
3,4-Dichloro
100
95
Spinosad
(Positive Control)
10
100
Control
(Vehicle)
-
5
Experimental Workflows and Logical Relationships
Diagram 1: Synthetic Strategy for Derivatization of 1-Chloro-4-(trifluoromethyl)isoquinoline
Caption: Workflow for the evaluation of agrochemical candidates.
References
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed, [Link]
A Rapid and Simple Bioassay Method for Herbicide Detection. PMC, [Link]
Insecticidal quinoline and isoquinoline isoxazolines. PubMed, [Link]
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, [Link]
Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary, [Link]
European Guidelines to conduct herbicide resistance tests. European Weed Research Society, [Link]
Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory, [Link]
Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly Drosophila. Semantic Scholar, [Link]
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC, [Link]
Application Notes: Synthesis of Kinase Inhibitors Using 1-Chloro-4-(trifluoromethyl)isoquinoline
Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] This document provi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] This document provides a detailed protocol for the synthesis of a model kinase inhibitor using 1-chloro-4-(trifluoromethyl)isoquinoline as a key starting material. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step guide for a palladium-catalyzed cross-coupling reaction, and outline methods for product characterization and preliminary biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.
Introduction: The Strategic Value of the Isoquinoline Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] The isoquinoline core is frequently employed in kinase inhibitor design due to its rigid, planar structure and its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.[4][5]
The specific starting material, 1-chloro-4-(trifluoromethyl)isoquinoline, offers several strategic advantages:
The C1-Chloro Group: Serves as a versatile synthetic handle for introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations.[6][7][8] This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity.
The C4-Trifluoromethyl (CF₃) Group: This electron-withdrawing group can significantly modulate the physicochemical properties of the final compound.[9] The CF₃ group can enhance metabolic stability, increase binding affinity through favorable interactions, and improve membrane permeability.[9][10]
This protocol will focus on a Suzuki-Miyaura coupling reaction, a robust and widely used method for forming C-C bonds.[11][12]
Synthetic Strategy and Workflow
The overall strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-chloro-4-(trifluoromethyl)isoquinoline with a suitable arylboronic acid. This approach is highly modular, allowing for the synthesis of a library of analogs by simply varying the boronic acid coupling partner.
Caption: General workflow for the synthesis of an isoquinoline-based kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a Model Inhibitor
This protocol details the synthesis of 1-(4-methoxyphenyl)-4-(trifluoromethyl)isoquinoline , a representative example of a C-C coupled product.
Materials and Reagents
Reagent
Grade
Supplier
Notes
1-Chloro-4-(trifluoromethyl)isoquinoline
>97%
Commercial
(4-Methoxyphenyl)boronic acid
>98%
Commercial
Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Grade
Commercial
Other Pd sources can be used, but may require optimization.
An electron-rich, bulky phosphine ligand, ideal for coupling with electron-deficient aryl chlorides.
Potassium Carbonate (K₂CO₃)
Anhydrous, Powdered
Commercial
Base is crucial for activating the boronic acid.[12]
1,4-Dioxane
Anhydrous
Solvent System
Must be thoroughly degassed to prevent catalyst deactivation.
Water
Degassed, DI
In-house
Ethyl Acetate
ACS Grade
Commercial
For extraction.
Brine
Saturated NaCl(aq)
In-house
For washing.
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercial
For drying organic layers.
Silica Gel
230-400 mesh
Commercial
For column chromatography.
Step-by-Step Synthesis Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[8]
Reaction Setup:
To an oven-dried 50 mL Schlenk flask, add 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 mmol, 231.6 mg).
Rationale: SPhos is a highly effective ligand for Suzuki couplings of challenging substrates, including heteroaryl chlorides.[13] The excess boronic acid and base are used to drive the reaction to completion.
Solvent Addition and Degassing:
Seal the flask with a rubber septum.
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Rationale: A mixture of an organic solvent and water is often optimal for Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base.[11][13] Degassing is critical to prevent the oxidation of the Pd(0) active catalyst.
Reaction Execution:
Place the flask in a preheated oil bath at 90 °C.
Stir the reaction mixture vigorously for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes.
Work-up and Extraction:
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
Combine the organic layers and wash with brine (30 mL).
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel.
Use a gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Characterization of the Final Product
Technique
Expected Results for 1-(4-methoxyphenyl)-4-(trifluoromethyl)isoquinoline
¹H NMR (400 MHz, CDCl₃)
Peaks corresponding to the isoquinoline and methoxyphenyl protons. The chemical shifts will be characteristic of the final structure.
¹⁹F NMR (376 MHz, CDCl₃)
A singlet corresponding to the CF₃ group, typically around -60 to -65 ppm.
¹³C NMR (101 MHz, CDCl₃)
Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the CF₃ group (often observed as a quartet due to C-F coupling).
HRMS (ESI)
Calculation of m/z for [M+H]⁺: C₁₇H₁₂F₃NO. The measured value should be within 5 ppm of the calculated value, confirming the elemental composition.
HPLC Purity
>95% purity when analyzed by a standard reverse-phase HPLC method.
Biological Evaluation: In Vitro Kinase Assay
After synthesis and characterization, the next critical step is to evaluate the compound's biological activity. A general protocol for an in vitro kinase assay is provided below. This is a crucial step for validating the compound as a kinase inhibitor.[14][15]
Caption: Principle of an in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Lower ADP levels indicate greater inhibition.
Prepare Reagents:
Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be kept below 1%.[2]
Prepare solutions of the target kinase, the specific substrate peptide, and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
Kinase Reaction:
In a 96-well or 384-well plate, add 5 µL of the inhibitor solution (or DMSO as a vehicle control).
Add 10 µL of a master mix containing the kinase and substrate.
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate the reaction by adding 10 µL of the ATP solution.
Incubate for 60 minutes at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP, and then measure the luminescence produced by a coupled luciferase reaction. Incubate for 30 minutes.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and a no-kinase control to 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or No Product Yield
Inactive catalyst; presence of oxygen.
Ensure all solvents are properly degassed. Use fresh catalyst and ligands. Ensure the reaction is maintained under a strict inert atmosphere.
Poor quality of boronic acid.
Use high-purity boronic acid. Boronic acids can dehydrate to form boroxines; consider using fresh material.
Incorrect base or insufficient amount.
Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Use the correct stoichiometry.
Multiple Byproducts
Homo-coupling of the boronic acid.
Lower the reaction temperature. Ensure slow addition of reagents if necessary. Check the purity of the boronic acid.
Decomposition of starting material or product.
Reduce the reaction time or temperature. Monitor the reaction closely by TLC/LC-MS to avoid over-running.
Inconsistent Kinase Assay Results
Inhibitor precipitation in assay buffer.
Check the solubility of your compound. Lower the maximum concentration tested. Ensure the final DMSO concentration is low and consistent across all wells.[2]
ATP concentration is too high.
For ATP-competitive inhibitors, high ATP concentrations will lead to a rightward shift in the IC₅₀ curve. Use an ATP concentration at or near the Km of the kinase.[16]
Conclusion
The 1-chloro-4-(trifluoromethyl)isoquinoline scaffold is a highly valuable starting point for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling protocol described herein offers a reliable and modular route to a diverse range of potential drug candidates. By combining robust synthetic chemistry with systematic biological evaluation, researchers can efficiently explore the structure-activity relationships of this promising class of compounds, accelerating the discovery of new targeted therapies.
References
Zhang Z, Wang Y, Chen X, et al. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorg Med Chem. 2021;49:116457.
ResearchGate. Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF. N.p., n.d.
EMBL-EBI. Document: Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (CHEMBL5055662). N.p., n.d.
Tanaka N, et al. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. J Med Chem. 2020;63(13):7110-7127.
Bembenek SD, et al. Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. J Med Chem. 2003;46(8):1335-1351.
RSC Publishing. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. N.p., n.d.
Bollacke A, et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022;27(17):5614.
Abdel-Aziem A, et al. Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. Chem Pharm Bull (Tokyo). 2021;69(1):42-53.
Staszewska-Krajewska O, et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025;30(24):4760.
BenchChem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. N.p., 2025.
Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. N.p., 2025.
NIH. In vitro JAK kinase activity and inhibition assays. Methods Mol Biol. 2012;893:233-42.
protocols.io. In vitro kinase assay. N.p., 2024.
PMC. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. J Biol Chem. 2008;283(40):27364-27374.
Beaufils F, et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem. 2017;60(17):7524-7540.
Bischof J, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Int J Mol Sci. 2021;22(19):10779.
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
Roskoski R Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2021;64(20):14794-14829.
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. N.p., n.d.
Caddick S, et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. 2005;61(46):10855-10866.
He X, et al. Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. ACS Med Chem Lett. 2016;7(2):166-171.
Srivastava SK, et al. Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents Med Chem. 2009;9(3):246-75.
Kim H, et al. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Org Lett. 2020;22(10):3931-3935.
ACS Publications.
Li X. The Asymmetric Buchwald–Hartwig Amination Reaction. Angew Chem Int Ed Engl. 2022;61(19):e202117628.
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. N.p., 2025.
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. 2017;22(4):533.
Technical Support Center: Synthesis of 1-Chloro-4-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Introduction
The 1-chloro-4-(trifluoromethyl)isoquinoline scaffold is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both the chloro and trifluoromethyl groups offers unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. However, the synthesis can be challenging, often leading to suboptimal yields and purification difficulties. This guide provides in-depth technical assistance to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-chloro-4-(trifluoromethyl)isoquinoline?
A1: The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be approached through several strategies, often involving multi-step sequences. A common conceptual approach involves the construction of a substituted isoquinoline core followed by functionalization. Key reactions often adapted for this purpose include the Bischler-Napieralski reaction for the formation of a dihydroisoquinoline intermediate, which is then oxidized and chlorinated. Another approach could involve the use of a Vilsmeier-Haack type reaction on a suitable precursor to introduce the chloro and formyl groups, which can then be further manipulated.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete reactions are a frequent issue. The primary causes often include:
Insufficiently reactive starting materials: The electronic nature of the substituents on your precursors can significantly impact reactivity.
Suboptimal reaction temperature: The activation energy for the cyclization or chlorination step may not be reached.
Inadequate dehydrating/chlorinating agent: The strength and stoichiometry of the reagent (e.g., POCl₃) are critical.
Presence of moisture: Many of the reagents used are sensitive to water, which can quench the reaction.
Q3: I'm observing a significant amount of side products. What are the most common ones and how can I minimize them?
A3: Side product formation is a major cause of low yields. Common side reactions in isoquinoline synthesis include the formation of styrenes via a retro-Ritter reaction, especially in Bischler-Napieralski type syntheses.[1][2] Over-chlorination or reaction at unintended positions on the aromatic ring can also occur. Minimizing these can be achieved by carefully controlling the reaction temperature, the rate of reagent addition, and the stoichiometry of the reagents.
Q4: What are the best practices for purifying the final product?
A4: Purification of 1-chloro-4-(trifluoromethyl)isoquinoline typically involves column chromatography. A systematic approach to developing a purification protocol is recommended:
Thin-Layer Chromatography (TLC): First, use TLC to screen for an optimal solvent system that provides good separation between your product and impurities, aiming for an Rf value of 0.2-0.4 for the product.[3]
Flash Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography.
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective final purification step.[3]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline, their probable causes, and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Cause
Explanation
Troubleshooting & Optimization
Deactivated Aromatic Ring
The Bischler-Napieralski reaction, a common route to isoquinolines, is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your starting material is deactivated by electron-withdrawing groups (other than the trifluoromethyl group which is part of the target), the cyclization step will be slow or may not occur.[1]
* Solution: If possible, start with a precursor that has electron-donating groups on the aromatic ring. If the substrate cannot be changed, a stronger dehydrating/activating agent may be required.
For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) alone may not be sufficient to promote cyclization or chlorination.[1][2]
* Solution: Consider using a more potent reagent system. For a Bischler-Napieralski type cyclization, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.[1] Alternatively, modern and milder protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be employed.[1][4]
Inappropriate Reaction Conditions
Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
* Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Ensure the reaction is allowed to run for an adequate amount of time. Forcing the reaction with very high temperatures is often counterproductive.
Moisture Contamination
Reagents like POCl₃ and P₂O₅ are highly sensitive to moisture and will be consumed by water, rendering them ineffective for the desired reaction.
* Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products
Potential Cause
Explanation
Troubleshooting & Optimization
Retro-Ritter Reaction
In the Bischler-Napieralski synthesis, the intermediate nitrilium ion can fragment to form a styrene derivative, which is a common side product that reduces the yield of the desired isoquinoline.[1][2]
* Solution: This side reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize it. Using a nitrile as a solvent can also shift the equilibrium away from the retro-Ritter products.[2]
Uncontrolled Chlorination
The use of strong chlorinating agents like POCl₃ can sometimes lead to chlorination at undesired positions on the aromatic ring, especially if the reaction is run for too long or at too high a temperature.
* Solution: Carefully control the stoichiometry of the chlorinating agent. Add the reagent slowly and at a low temperature to maintain control over the reaction. Monitor the reaction closely by TLC to avoid over-reaction.
Formation of Isomeric Products
Depending on the synthetic route, there may be a possibility of forming constitutional isomers.
* Solution: The regioselectivity of the reaction is key. The choice of directing groups on the starting materials and the specific reaction conditions can influence the isomeric ratio. Careful analysis of the product mixture by NMR and/or mass spectrometry is necessary to identify isomers. Purification by HPLC may be required to separate them.[3]
Problem 3: Difficulties in Product Purification
Potential Cause
Explanation
Troubleshooting & Optimization
Co-elution of Impurities
The desired product and some impurities may have very similar polarities, making separation by standard column chromatography challenging.[3]
* Solution: A systematic screening of different solvent systems for TLC is crucial to find an eluent that provides better separation. If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or C18 reverse-phase silica. Gradient elution is often more effective than isocratic elution.
Product is an Oil or Fails to Crystallize
The presence of impurities can inhibit crystallization. Alternatively, the product itself may have a low melting point or exist as a stable oil at room temperature.[3]
* Solution: If impurities are suspected, further purification by chromatography is necessary. If the product is pure but oily, try to induce crystallization by scratching the flask, seeding with a crystal, or using a co-crystal screen. If these methods fail, preparative HPLC may be the best option to obtain a pure, non-crystalline product.
Compound Degradation During Purification
The trifluoromethyl group can affect the electronic properties of the isoquinoline ring, and the compound may be sensitive to acidic or basic conditions on the chromatography column.[3]
* Solution: If degradation on silica gel is suspected, you can neutralize the silica by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
The following is a generalized workflow based on the Bischler-Napieralski reaction, which is a common method for synthesizing isoquinoline derivatives.[1][5]
Caption: Generalized workflow for the synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline via a Bischler-Napieralski approach.
This protocol is a general guideline and may require optimization for your specific substrate.
Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve the appropriate β-phenylethylamine in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C.
Slowly add the corresponding acyl chloride or anhydride (1.0-1.2 equivalents).
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work-up the reaction by washing with a mild aqueous base (e.g., NaHCO₃ solution) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Cyclization: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) at 0 °C under an inert atmosphere.[1]
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]
Work-up: After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.[1]
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting low reaction yields.
Caption: A logical flow for troubleshooting low yields in the synthesis.
References
BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem Technical Support.
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Journal of the Indian Chemical Society.
PubMed. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. PubMed.
Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
Academia.edu. (n.d.). An efficient synthesis of substituted isoquinolines. Academia.edu.
National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC.
Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 551.
Various Authors. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
PubMed. (2007). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed.
Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.
BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. BenchChem.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
Research and Reviews. (2018).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)
National Institutes of Health. (n.d.).
Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
European Patent Office. (2018). METHOD FOR PURIFYING TRIFLUOROMETHYLPYRIDINE COMPOUND - EP 3608309 B1. Googleapis.com.
Technical Support Center: Troubleshooting Solubility Issues of 1-chloro-4-(trifluoromethyl)isoquinoline
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 1-chloro-4-(trifluoromethyl)isoquinoline. This guide provides in-depth technical assistance to addres...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 1-chloro-4-(trifluoromethyl)isoquinoline. This guide provides in-depth technical assistance to address the solubility challenges often encountered with this compound, ensuring its effective use in your experimental workflows.
Introduction: The Challenge of Solubilizing 1-chloro-4-(trifluoromethyl)isoquinoline
1-chloro-4-(trifluoromethyl)isoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is, however, often tempered by its poor solubility in many common organic solvents. This difficulty arises from its rigid, aromatic isoquinoline core combined with a lipophilic trifluoromethyl group.[1] The trifluoromethyl group, while beneficial for enhancing metabolic stability and binding affinity in final drug products, significantly increases the molecule's lipophilicity, making it challenging to dissolve.[1] This guide offers a systematic and scientifically-grounded approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving 1-chloro-4-(trifluoromethyl)isoquinoline?
A1: Given its trifluoromethylated aromatic structure, 1-chloro-4-(trifluoromethyl)isoquinoline is inherently nonpolar and lipophilic. Therefore, it is most likely to be soluble in nonpolar or moderately polar aprotic solvents. We recommend beginning with chlorinated solvents like dichloromethane (DCM) and chloroform, or ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane. Aromatic solvents like toluene can also be effective. It is generally advisable to avoid highly polar protic solvents like water, methanol, and ethanol in your initial attempts, as the compound's solubility in these is expected to be very low.[2]
Q2: I'm struggling to dissolve the compound in my chosen solvent at room temperature. What are my next steps?
A2: If you encounter incomplete dissolution at ambient temperature, several techniques can be employed to improve solubility:
Gentle Heating: Carefully warming the solvent can significantly increase the dissolution rate.[3] We suggest heating to a moderate temperature (e.g., 30-40°C) with continuous stirring. Ensure your vessel is properly sealed to prevent solvent loss through evaporation.
Sonication: Utilizing an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process.
Co-solvency: The addition of a small volume of a co-solvent can markedly enhance solubility.[4] For instance, if you are using a less polar solvent like DCM, introducing a small percentage (e.g., 1-5% v/v) of a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be highly effective.
Q3: Is it advisable to use polar aprotic solvents like DMF or DMSO as the primary solvent?
A3: Yes, polar aprotic solvents such as DMF and DMSO are often excellent choices for dissolving poorly soluble compounds. Their high dielectric constants enable them to effectively solvate a broad range of molecules. However, be mindful of their high boiling points, which can complicate their removal post-reaction. It is also crucial to confirm that these solvents are compatible with your downstream reaction conditions and other reagents.
Q4: Are there any specific solvents I should avoid?
A4: Highly polar protic solvents, especially water and lower alcohols (methanol, ethanol), are generally unsuitable for dissolving 1-chloro-4-(trifluoromethyl)isoquinoline due to its nonpolar character.[2] Furthermore, always consider the chemical reactivity of your solvent. Avoid nucleophilic solvents that could potentially react with the chloro group on the isoquinoline ring under your experimental conditions.
Troubleshooting Workflow: A Systematic Approach
A methodical approach is crucial when addressing solubility issues. The following workflow provides a structured guide to efficiently determine a suitable solvent system for your experiment.
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol enables the rapid evaluation of multiple solvents to identify promising candidates.
Preparation: Accurately weigh a small quantity of 1-chloro-4-(trifluoromethyl)isoquinoline (e.g., 1-2 mg) into several clean, small vials.
Solvent Addition: Add a measured volume of a different test solvent (e.g., 100 µL) to each vial. Begin with the recommended solvents (DCM, THF, Toluene, DMF, DMSO).
Initial Assessment: Vigorously vortex each vial for 30 seconds and visually inspect for complete dissolution at room temperature.
Heating and Sonication: For samples that have not fully dissolved, place them in a heated ultrasonic bath (at 35°C) for 5-10 minutes.
Final Evaluation: Visually inspect the vials again. If the compound has dissolved, it is considered soluble under these conditions. Make a note of the approximate concentration.
Protocol 2: Preparation of a Stock Solution
Once an appropriate solvent has been identified, this protocol can be followed to prepare a stock solution.
Weighing: Accurately weigh the desired mass of 1-chloro-4-(trifluoromethyl)isoquinoline into a suitable volumetric flask.
Initial Solvent Addition: Add approximately half of the final desired volume of the chosen solvent to the flask.
Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath or gently warm the solution to facilitate dissolution.
Final Volume: After the compound is completely dissolved, allow the solution to return to room temperature (if it was heated). Then, add the solvent to the final volume mark.
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
Storage: Store the stock solution in a tightly sealed container, protected from light, and at a suitable temperature to prevent precipitation.
Data Summary: Predicted Solubility Profile
Solvent
Solvent Type
Predicted Solubility
Rationale and Considerations
Dichloromethane (DCM)
Chlorinated
High
A good initial choice for many applications.
Chloroform
Chlorinated
High
Similar in properties to DCM.
Tetrahydrofuran (THF)
Ethereal
High
A versatile solvent for a variety of chemical transformations.
1,4-Dioxane
Ethereal
Moderate to High
A suitable alternative to THF.
Toluene
Aromatic
Moderate to High
Useful for reactions that require elevated temperatures.
N,N-Dimethylformamide (DMF)
Polar Aprotic
Very High
An excellent solvent, but its high boiling point can be a drawback.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very High
A powerful solvent, particularly for challenging cases.
Acetonitrile
Polar Aprotic
Moderate
May be appropriate for certain applications.
Ethyl Acetate
Ester
Moderate
A less polar option.
Hexanes/Heptane
Aliphatic
Low
Generally poor solubility is expected.
Methanol/Ethanol
Polar Protic
Very Low
Not recommended for initial solubility trials.
Water
Polar Protic
Insoluble
Not a suitable solvent.
Concluding Remarks
Successfully utilizing 1-chloro-4-(trifluoromethyl)isoquinoline in your research necessitates a considered approach to solvent selection. By understanding the physicochemical properties of this compound and applying a systematic troubleshooting methodology, you can effectively overcome solubility challenges. This guide is intended to serve as a valuable starting point, and we encourage you to adapt these protocols to your specific experimental requirements. For additional support, please do not hesitate to contact our technical support team.
Safety and Handling
Always consult the Safety Data Sheet (SDS) for 1-chloro-4-(trifluoromethyl)isoquinoline and all solvents before use.[5][6] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6]
References
Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs. Accessed March 22, 2026.
Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Accessed March 22, 2026.
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021. Accessed March 22, 2026.
Vertex AI Search. Solubility enhancement techniques: A comprehensive review. Accessed March 22, 2026.
Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Published February 26, 2020. Accessed March 22, 2026.
Fisher Scientific.
Vertex AI Search. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Accessed March 22, 2026.
ACS Publications. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins | Organic Letters. Published May 14, 2021. Accessed March 22, 2026.
Google Patents.
MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Accessed March 22, 2026.
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Published June 26, 2023. Accessed March 22, 2026.
Airgas. SAFETY DATA SHEET. Published September 15, 2021. Accessed March 22, 2026.
Wikipedia. Isoquinoline. Accessed March 22, 2026.
Aldrich. C70509 - • SAFETY DATA SHEET. Published October 7, 2025. Accessed March 22, 2026.
Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. Accessed March 22, 2026.
ACS Publications. Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews. Published April 1, 2011. Accessed March 22, 2026.
Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Accessed March 22, 2026.
Ataman Kimya. ISOQUINOLINE. Accessed March 22, 2026.
NIST. Benzene, 1-chloro-4-(trifluoromethyl)- - the NIST WebBook. Accessed March 22, 2026.
SlidePlayer. Preparation and Properties of Isoquinoline. Accessed March 22, 2026.
Benchchem. 1-Chloro-3-(trifluoromethyl)isoquinoline|CAS 378236-37-4. Accessed March 22, 2026.
Technical Support Center: Optimizing Purification of 1-Chloro-4-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the purification of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-chloro-4-(trifluoromethyl)isoquinoline and offers structured solutions.
Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of 1-chloro-4-(trifluoromethyl)isoquinoline. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery during column chromatography is a frequent issue stemming from the interaction between your compound and the stationary phase, or improper technique. Here’s a breakdown of the likely causes and actionable solutions:
Compound Adsorption: The nitrogen atom in the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or "streaking" on the column. The electron-withdrawing trifluoromethyl group can exacerbate this issue.
Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your slurry in a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or pyridine. This will reduce the strong interaction and allow for better elution of your compound.[1]
Solution 2: Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as C18 for reverse-phase chromatography.[2]
Improper Solvent System: An inappropriate eluent system can lead to poor separation and product loss.
Solution: Systematic Solvent Screening: Before committing to a large-scale column, perform a thorough solvent screen using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
Compound Degradation: Although 1-chloro-4-(trifluoromethyl)isoquinoline is relatively stable, prolonged exposure to acidic silica gel can potentially lead to degradation.[2]
Solution: Minimize Residence Time: Use flash chromatography to reduce the time your compound spends on the column.[2][3] Applying pressure (air or nitrogen) will increase the flow rate and expedite the separation process.
Co-elution of Impurities
Question: I am struggling to separate my product from closely related impurities. My fractions are consistently contaminated. What strategies can I employ for better separation?
Answer:
Co-elution occurs when impurities have similar polarities to your desired compound, making separation by standard chromatography challenging. Here are several advanced strategies:
Optimize Chromatographic Conditions:
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time.[3] This can often resolve closely eluting spots.
Alternative Chromatography Modes: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer significantly higher resolution than traditional flash chromatography.[2] Reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase is a powerful alternative.[2]
Multi-Step Purification Strategy: A single purification technique may not be sufficient to achieve high purity.
Initial Purification: Begin with a less selective but high-capacity technique like fractional vacuum distillation to remove bulk impurities and unreacted starting materials.[4]
Secondary Purification: Follow up with a high-resolution technique like preparative HPLC or recrystallization to remove the final traces of stubborn impurities.[2]
Chemical Derivatization: In some cases, it may be beneficial to temporarily modify the structure of your compound or the impurity to alter their polarity, making separation easier. This is an advanced technique and should be approached with caution, ensuring the derivatization is reversible.
Product Fails to Crystallize or "Oils Out"
Question: I'm trying to purify my compound by recrystallization, but it either remains an oil or fails to crystallize upon cooling. What should I do?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on solvent selection and the presence of impurities.[5][6]
Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.[2][7]
Solution: Pre-purification: Subject your crude material to a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound when hot but not at room temperature or below.[1][7]
Solution: Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, water) to find the optimal one.[1]
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[8]
Inducing Crystallization: If your solution is supersaturated but crystals are not forming, you can try to induce crystallization.[5]
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[5]
Slow Cooling: Ensure the solution cools slowly to allow for the formation of large, pure crystals. Rapid cooling can trap impurities.[5][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 1-chloro-4-(trifluoromethyl)isoquinoline?
A1: Common impurities often originate from the starting materials or are by-products of the synthetic route.[2][9] These can include:
Unreacted Starting Materials: Depending on the synthetic pathway, you may have residual precursors.
Isomeric Impurities: Side reactions can lead to the formation of other chloro- or trifluoromethyl-substituted isoquinoline isomers.[2]
Process-Related Impurities: These include residual solvents (e.g., toluene, dichloromethane), and by-products from reagents used in the synthesis.[9]
Degradation Products: Exposure to harsh conditions (strong acids/bases, high temperatures) can lead to the formation of degradation impurities.[9]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase and a solvent system of moderate polarity.[2] Begin with a low-polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity while monitoring the separation by TLC.[2] The trifluoromethyl group increases the lipophilicity of the molecule, so you may require a more polar eluent than for unsubstituted isoquinoline.[2]
Q3: My purified 1-chloro-4-(trifluoromethyl)isoquinoline has a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of the presence of impurities.[2] Even small amounts of impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point.[2] It is also possible that your compound exists in different polymorphic forms, each with a distinct melting point.[2] Further purification, such as another recrystallization or preparative HPLC, is recommended.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, particularly if normal-phase chromatography fails to provide adequate separation.[2] A typical mobile phase for reverse-phase chromatography is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[2]
Q5: How can I confirm the purity of my final product?
A5: The purity of your final product should be assessed using a combination of analytical techniques.[2]
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify any residual impurities.[2]
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities.
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Section 3: Experimental Protocols and Data
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of your crude 1-chloro-4-(trifluoromethyl)isoquinoline in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot, pre-selected solvent.[1][5]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1][5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1][7]
Drying: Dry the crystals under vacuum to remove any residual solvent.[5]
Protocol 2: General Silica Gel Column Chromatography
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle into a uniform bed.
Sample Loading: Dissolve the crude 1-chloro-4-(trifluoromethyl)isoquinoline in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[2][3]
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[2]
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[2]
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Table 1: Common Solvents for Purification
Solvent
Polarity Index
Boiling Point (°C)
Notes
Hexane
0.1
69
Good for initial non-polar washes and as a component of the mobile phase.
Dichloromethane
3.1
40
A versatile solvent for dissolving the crude product and as a mobile phase component.
Ethyl Acetate
4.4
77
A common polar component in the mobile phase for column chromatography.
Ethanol
4.3
78
A potential solvent for recrystallization.
Acetonitrile
5.8
82
Often used in reverse-phase HPLC.
Water
10.2
100
Used in reverse-phase HPLC and for aqueous washes.
Section 4: Visualizing Purification Workflows
A logical approach to purification is crucial for success. The following diagram illustrates a typical decision-making workflow for purifying 1-chloro-4-(trifluoromethyl)isoquinoline.
Caption: A decision-tree workflow for the purification of 1-chloro-4-(trifluoromethyl)isoquinoline.
Technical Support Center: Optimizing Palladium Catalyst Loading for 1-Chloro-4-(trifluoromethyl)isoquinoline Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common experimental hurdles. The inherent challenges of this substrate—namely the relatively inert C-Cl bond and the potential for catalyst inhibition by the isoquinoline nitrogen—necessitate a systematic and well-informed approach.
Frequently Asked Questions (FAQs)
Q1: Why is 1-chloro-4-(trifluoromethyl)isoquinoline considered a "challenging" substrate for cross-coupling reactions?
A: This substrate presents a dual challenge rooted in its electronic and structural properties:
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve.[1][2] Consequently, more active catalyst systems are required.
Heterocyclic Inhibition: The lone pair of electrons on the isoquinoline nitrogen atom can coordinate to the palladium center. This coordination can act as a competitive inhibitor, occupying a coordination site on the palladium and deactivating the catalyst, thereby preventing it from participating in the desired catalytic cycle.[3]
Q2: What is a typical starting palladium catalyst loading for this type of substrate, and why?
A: For a challenging aryl chloride like 1-chloro-4-(trifluoromethyl)isoquinoline, a good starting point for catalyst loading is typically higher than for more reactive aryl bromides or iodides.
Initial Screening: Begin with 1-3 mol% of the palladium precatalyst. This concentration is often sufficient to overcome slow kinetics and potential catalyst deactivation while you optimize other parameters (ligand, base, solvent, temperature).
Optimization Goal: The ultimate goal is to reduce the loading to <0.5 mol% , or even lower in highly efficient systems, to minimize costs and simplify the removal of residual palladium from the final product, which is critical in pharmaceutical applications.[4]
The initial higher loading provides a larger concentration of active catalyst, increasing the probability of successful oxidative addition and helping to offset any catalyst that may be deactivated by the substrate or impurities.
Q3: Which type of palladium precatalyst and ligand system is most effective for this reaction?
A: The choice of catalyst and ligand is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.
Palladium Source: Modern palladium(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are common starting points because they are reduced in situ to the active Pd(0) species.[5] However, more advanced, well-defined precatalysts like the Buchwald G3 or G4 Palladacycles are often superior.[6] They generate the active LPd(0) catalyst cleanly and quantitatively, leading to more reliable and reproducible results.[6]
Ligand Selection: The key is to use bulky, electron-rich phosphine ligands. These ligands accelerate the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[7][8] The most successful ligands for aryl chlorides are typically biaryl monophosphine ligands (Buchwald ligands).
Ligand Class
Examples
Rationale for Use
Buchwald Ligands
SPhos, XPhos, RuPhos
Highly electron-rich and sterically hindered; excellent for activating C-Cl bonds.[2][7]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Strong σ-donors that form very stable complexes with palladium, preventing decomposition at high temperatures.
Bulky Alkylphosphines
P(t-Bu)₃, PCy₃
Electron-rich and sterically demanding, promoting oxidative addition.[9]
Recommendation: Start with a robust system like Pd(OAc)₂ / SPhos or a pre-formed SPhos G3 Palladacycle .
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low to No Conversion of Starting Material
Q: I've set up my reaction with 1-chloro-4-(trifluoromethyl)isoquinoline, but TLC/LC-MS analysis shows only starting material, even after several hours. What's wrong?
A: This is a classic symptom of failed catalyst activation or rapid deactivation. Here is a systematic approach to diagnose the issue.
Caption: General troubleshooting workflow for low conversion.
Detailed Solutions:
Ensure an Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[10] Inadequate degassing of solvents is a primary cause of reaction failure. Use freeze-pump-thaw cycles (3x) for your solvent or, at a minimum, sparge with argon or nitrogen for 30-60 minutes.[3]
Verify Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be failing.[2] Switching to a well-defined Pd(0) source like Pd₂(dba)₃ or a modern palladacycle (e.g., SPhos G3) can provide a more reliable generation of the active catalyst.[6]
Increase Temperature: The oxidative addition to aryl chlorides has a high activation energy. If you are running the reaction at 80 °C, try increasing the temperature to 100-120 °C.
Check Your Base: For Suzuki reactions, the base is critical. If a mild base like K₂CO₃ is ineffective, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[11]
Re-evaluate Ligand Choice: Triphenylphosphine (PPh₃) is almost certainly insufficient. You need a more specialized ligand like SPhos, XPhos, or RuPhos to facilitate the coupling of an unreactive aryl chloride.[2]
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction started, but then stalled, and I see a black precipitate forming in the flask. What is happening?
A: The formation of a black precipitate is almost always palladium black, which consists of agglomerated, inactive palladium metal.[12] This indicates your catalyst is decomposing faster than it is turning over.
Caption: Simplified catalytic cycle highlighting the challenging oxidative addition step.
Causality & Solutions:
Ligand Dissociation: The bond between the palladium and the phosphine ligand is dynamic. If the ligand dissociates and does not re-coordinate quickly, the "naked" Pd(0) species can easily aggregate into palladium black.[2]
Solution: Increase the ligand-to-palladium ratio slightly. For in situ systems with Pd(OAc)₂, a Ligand:Pd ratio of 1.5:1 to 2:1 is often optimal. Too much ligand can sometimes be detrimental, so this should be screened.
High Temperature: Excessive heat can accelerate ligand decomposition and catalyst agglomeration.[10]
Solution: Find the "sweet spot." Run the reaction at the lowest temperature that gives a reasonable reaction rate. An initial temperature screen from 90 °C to 120 °C in 10 °C increments is advisable.
Poor Ligand Stability: The phosphine ligand itself might be degrading under the reaction conditions, especially if trace oxygen is present.
Solution: Use high-purity ligands and ensure a rigorously inert atmosphere. Some modern biaryl phosphine ligands are designed for higher stability.
Problem 3: Significant Side Product Formation
Q: My desired product is forming, but I'm getting a significant amount of a side product from the protodeboronation of my boronic acid. How can I suppress this?
A: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a common side reaction in Suzuki couplings, especially with electron-rich or sensitive boronic acids.[3]
Causes and Mitigation Strategies:
Presence of Water: While many Suzuki protocols use aqueous bases, excess water, especially at high temperatures, can promote protodeboronation.
Solution: Use an anhydrous base like K₃PO₄ with a minimal, controlled amount of water, or switch to a completely anhydrous solvent system if compatible with your base and substrates.
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the boronic acid has more time to decompose.
Solution: Ensure your base is effective at forming the boronate "ate" complex, which is the active species in transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate this step. Additionally, a more active catalyst system (e.g., one with a more electron-rich ligand) can speed up the entire catalytic cycle, outcompeting the decomposition pathway.
Boronic Acid Quality: Old or impure boronic acids can contain anhydrides (boroxines) or have already partially decomposed.
Solution: Use fresh, high-quality boronic acid. If in doubt, you can sometimes purify it by recrystallization or by converting it to the corresponding boronate ester, which is often more stable.[2]
Experimental Protocols & Optimization
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen
This protocol is a starting point for optimizing the reaction of 1-chloro-4-(trifluoromethyl)isoquinoline with a generic arylboronic acid.
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-chloro-4-(trifluoromethyl)isoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle 3-5 times).
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using a pre-formed palladacycle, add it directly (2 mol%).
Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by TLC or LC-MS.[13][14]
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13]
Protocol 2: Optimizing Palladium Catalyst Loading
Once you have identified an effective set of conditions (ligand, base, solvent, temperature) that provides >80% conversion, you can optimize the catalyst loading.
Caption: Workflow for catalyst loading optimization.
Example Catalyst Loading Optimization Data:
Entry
Catalyst Loading (mol%)
Time (h)
Conversion (%)
Observations
1
2.0
4
>99
Fast, complete reaction.
2
1.0
6
>99
Still very efficient.
3
0.5
12
>99
Full conversion, longer time.
4
0.1
24
85
Incomplete conversion.
5
0.25
24
>99
Full conversion, practical endpoint.
References
The development of palladium catalysts for C-C and C-heteroatom bond forming reactions of aryl chloride substr
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-4-nitropyridine. Benchchem.
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands. PubMed.
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
Why am I getting low yield for my Suzuki coupling reaction? Reddit.
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Purdue University.
Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
Palladium catalyst issues in cross-coupling reactions. Benchchem.
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
Technical Support Center: Preventing Degradation of 1-Chloro-4-(trifluoromethyl)isoquinoline During Column Chromatography
Welcome to the dedicated technical support resource for the purification of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encount...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for the purification of 1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound during column chromatography. Here, we provide in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to ensure the integrity of your compound throughout the purification process.
Understanding the Molecule: Key Stability Considerations
1-Chloro-4-(trifluoromethyl)isoquinoline is a valuable building block in medicinal chemistry, featuring a reactive chlorine atom and a stable trifluoromethyl group on an isoquinoline scaffold.[1] However, the combination of a basic nitrogen heterocycle and electron-withdrawing groups presents specific challenges during purification on standard silica gel.
The primary degradation pathway of concern is hydrolysis or reaction with nucleophiles at the C1 position, facilitated by the acidic nature of standard silica gel. The lone pair of electrons on the isoquinoline nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can activate the C1-Cl bond, making it more susceptible to nucleophilic attack by water present in the silica or solvents, or by other nucleophiles in the mixture.
Additionally, the trifluoromethyl group, while generally stable, can influence the electronic properties of the isoquinoline ring system, potentially affecting its reactivity and stability under certain chromatographic conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of 1-chloro-4-(trifluoromethyl)isoquinoline in a question-and-answer format.
Q1: I'm observing a new, more polar spot on my TLC analysis of the column fractions, and my yield of the desired product is low. What is happening?
A1: This is a classic sign of on-column degradation, likely due to the acidic nature of the silica gel.[2][3] The acidic silanol groups on the silica surface can catalyze the hydrolysis of the C1-chloro group to a hydroxyl group, forming 4-(trifluoromethyl)isoquinolin-1(2H)-one. This new compound is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate.
Solutions:
Neutralize the Silica Gel: Pre-treat your silica gel or add a basic modifier to your mobile phase. A common and effective method is to add 1-3% triethylamine (TEA) to your eluent system.[4][5] This will neutralize the acidic sites on the silica, minimizing degradation. Always perform a preliminary TLC with the TEA-modified eluent to ensure your target compound is stable and to determine the new Rf value.
Use a Less Acidic Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase. Neutral or basic alumina can be excellent choices for purifying basic compounds like isoquinolines.[6][7][8] Florisil® (magnesium silicate) is another milder option.[4]
Q2: My purified compound is discolored, even though the starting material was a clean white solid. Why?
A2: Discoloration can arise from minor degradation products or the formation of colored impurities catalyzed by the stationary phase. Even trace amounts of decomposition can lead to a noticeable color change.
Solutions:
Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the residence time of the compound on the column.[2]
Dry Your Solvents and Silica: Ensure your solvents are anhydrous and consider drying your silica gel before use to remove adsorbed water, which can act as a nucleophile.
Work at Lower Temperatures: For particularly sensitive compounds, running the column at a reduced temperature (e.g., in a cold room) can slow down degradation reactions.[9]
Q3: The compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What can I do?
A3: Tailing is often caused by strong interactions between the basic nitrogen of the isoquinoline and the acidic silanol groups on the silica.[7] This leads to non-ideal chromatographic behavior and poor resolution.
Solutions:
Add a Basic Modifier: As with preventing degradation, adding 1-3% triethylamine or a few drops of ammonium hydroxide to your mobile phase can significantly reduce tailing by competing for the acidic sites on the silica.[7]
Switch to a Different Stationary Phase: Basic alumina is often a good choice to avoid the acidic interactions that cause tailing of basic compounds.[7][10]
Preventative Protocols and Best Practices
Proactive measures are the most effective way to prevent the degradation of 1-chloro-4-(trifluoromethyl)isoquinoline during column chromatography.
Detailed Protocol for Neutralized Silica Gel Chromatography
TLC Analysis: Develop an appropriate solvent system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add 1-3% triethylamine to the developing solvent. The ideal Rf for your target compound should be between 0.2 and 0.4.[5]
Column Packing:
Prepare a slurry of silica gel in your chosen mobile phase (containing 1-3% triethylamine).
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
Sample Loading:
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
Elution:
Begin eluting with the mobile phase, maintaining a consistent flow rate.
Collect fractions and monitor their composition by TLC.
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Data Summary: Stationary and Mobile Phase Selection
Excellent for basic compounds, prevents tailing.[6][7]
Can cause degradation of base-sensitive compounds; cannot use ester solvents.[6][12]
Amines, alkaloids, and other basic heterocycles.
Visualizing the Degradation Pathway and Prevention Strategy
Degradation Pathway and Prevention Workflow
Frequently Asked Questions (FAQs)
Q: Can I use other bases besides triethylamine to neutralize my silica?
A: Yes, other volatile amines like pyridine or diisopropylethylamine can be used. However, triethylamine is the most common choice due to its appropriate basicity and volatility, which allows for easy removal after purification.
Q: Is it possible to "over-neutralize" the silica?
A: While adding a large excess of base is generally not recommended as it can affect the separation, the typical 1-3% concentration is well-established and effective. The goal is to neutralize the acidic sites, not to make the entire system strongly basic.
Q: I only have silica gel available. Are there any other tricks to improve my yield?
A: Besides neutralizing with triethylamine, ensure your silica is not too "active." You can deactivate it slightly by adding a small amount of water (0.5-1% by weight) to the silica before packing the column. This can sometimes reduce harsh interactions. However, for this specific compound, neutralizing the acidity is the more critical factor.
Q: How do I know whether to use neutral or basic alumina?
A: For a basic compound like 1-chloro-4-(trifluoromethyl)isoquinoline, basic alumina is generally a good starting point as it will minimize protonation and strong adsorption.[7][10] Neutral alumina is a milder alternative if you find your compound is sensitive to the higher pH of basic alumina.[6][12]
By understanding the chemical nature of 1-chloro-4-(trifluoromethyl)isoquinoline and the properties of different stationary phases, you can effectively troubleshoot and prevent degradation during column chromatography, leading to higher yields and purer compounds.
References
United States Environmental Protection Agency. Method 3610B: Alumina Cleanup. In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available from: [Link]
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? Available from: [Link]
University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
Chemie Brunschwig. SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY. Available from: [Link]
Teledyne ISCO. RediSep basic alumina column Purification of high pKa compounds. Available from: [Link]
Sorbent-Adsorbent. The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. Available from: [Link]
ResearchGate. In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica? Available from: [Link]
Reddit. Alternatives to silica gel or alternative method of purification? Available from: [Link]
Macmillan Group, Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. 2011. Available from: [Link]
Douglas, J., et al. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ACS Omega. 2020. Available from: [Link]
Grinevich, O.I., et al. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry. 2025. Available from: [Link]
Yadav, P., et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. 2021. Available from: [Link]
ResearchGate. Are there alternatives for silica for column chromatography? Available from: [Link]
Kanto Chemical Co., Inc. Silica gel for Column Chromatography. Available from: [Link]
Le, C., et al. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science. 2020. Available from: [Link]
Google Patents. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
Sather, A.C., et al. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. 2015. Available from: [Link]
ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]
NextSDS. 1-chloro-3-(trifluoromethyl)isoquinoline — Chemical Substance Information. Available from: [Link]
Grinevich, O.I., et al. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. Journal of Analytical Chemistry. 2025. Available from: [Link]
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]
Reddy, V.P., et al. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry. 2015. Available from: [Link]
PubChem. 1-Chloro-4-methylisoquinoline. Available from: [Link]
Zhang, Z., et al. Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. Modern Research in Catalysis. 2021. Available from: [Link]
Janssen, D.B., et al. Degradation of halogenated aliphatic compounds: the role of adaptation. Biodegradation. 1990. Available from: [Link]
Chemical Science. Ring-opening fluorination of bicyclic azaarenes. 2022. Available from: [Link]
Heterocycles. treatment with silica gel under thermal conditions. 2011. Available from: [Link]
Kaminskas, R., et al. The Effect of Various Hydroxide and Salt Additives on the Reduction of Fluoride Ion Mobility in Industrial Waste. Materials. 2021. Available from: [Link]
Journal of the American Chemical Society. Electroreductive Cleavage of C(sp3)–N Bonds in Saturated N-Carbonyl Heterocycles. 2026. Available from: [Link]
Yadav, P., et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. 2021. Available from: [Link]
MDPI. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. 2021. Available from: [Link]
Analyst. High-temperature liquid chromatography-electrospray ionization mass spectrometry using a high-pressure ion source. 2005. Available from: [Link]
Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. 2025. Available from: [Link]
ResearchGate. Silica gel-supported Brønsted acid: Reactions in the column system. Available from: [Link]
Ogawa, H., et al. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules. 2012. Available from: [Link]
Gilmore, C.D., et al. Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. Available from: [Link]
Google Patents. JP2018070562A - Preparation of 4-fluoroisoquinoline.
Organic Chemistry Portal. Synthesis of 3,4-Dihydroisoquinolines. Available from: [Link]
Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. 2024. Available from: [Link]
ResearchGate. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Available from: [Link]
Green Chemistry. Triflic acid adsorbed on silica gel as an efficient and recyclable catalyst for the addition of β-dicarbonyl compounds to alcohols and alkenes. 2011. Available from: [Link]
New Journal of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. 2022. Available from: [Link]
Reddit. What compounds are unstable in a silica gel column (chromatography). Available from: [Link]
Commandeur, L.C.M. & Parsons, J.R. Degradation of halogenated aromatic compounds. Biodegradation. 1990. Available from: [Link]
1H and 13C NMR Spectral Reference Guide: 1-Chloro-4-(trifluoromethyl)isoquinoline vs. Key Analogs
As drug development increasingly relies on halogenated and fluorinated heterocycles to improve metabolic stability and target binding, building blocks like 1-chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0) have...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on halogenated and fluorinated heterocycles to improve metabolic stability and target binding, building blocks like 1-chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0) have become critical starting materials. The trifluoromethyl (–CF₃) group enhances lipophilicity, while the C1-chlorine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
However, mischaracterization of these building blocks can derail entire synthetic campaigns. As an application scientist, I have designed this guide to objectively compare the NMR spectral performance of 1-chloro-4-(trifluoromethyl)isoquinoline against its non-fluorinated and non-chlorinated analogs. By understanding the causality behind chemical shifts and implementing self-validating acquisition protocols, researchers can guarantee structural integrity before initiating complex downstream syntheses.
Comparative Spectral Analysis: Causality and Chemical Shifts
To confidently identify 1-chloro-4-(trifluoromethyl)isoquinoline, we must compare it against its structural baseline: 1-chloroisoquinoline [1] and 4-(trifluoromethyl)isoquinoline [2]. The introduction of electronegative groups induces predictable, yet profound, electronic perturbations across the isoquinoline core.
The Causality of Chemical Shifts
The C1-Chlorine Effect: Chlorine at the 1-position strongly withdraws electron density via induction, deshielding the C1 carbon (~151 ppm). More importantly, it exerts a spatial peri-effect on the H8 proton , pushing it downfield to ~8.30–8.40 ppm.
The C4-Trifluoromethyl Effect: The –CF₃ group is a powerful electron-withdrawing group (EWG). It deshields the adjacent H3 proton significantly (~8.90 ppm) through both inductive and resonance effects. Furthermore, it exerts a peri-effect on the H5 proton , shifting it downfield compared to the baseline analog.
Fluorine-Carbon Coupling (Self-Validation): The presence of the –CF₃ group transforms the ¹³C NMR spectrum from a simple singlet map into a complex multiplet system. The ¹³C-H signal at C4 splits into a quartet (
2JC−F≈32
Hz), and the –CF₃ carbon itself appears as a massive quartet (
1JC−F≈272
Hz). This predictable coupling acts as an internal self-validating matrix ; if these quartets are absent, the structural assignment is fundamentally flawed.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Data represents empirical benchmarks derived from additive substitution rules and analog literature [3].
Experimental Protocols: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in your analytical data, mere acquisition is insufficient. The following protocol is designed as a self-validating system: each step verifies the integrity of the previous one, preventing the propagation of analytical artifacts.
Step-by-Step Methodology for Multi-Nuclear NMR Acquisition
Step 1: Sample Preparation & Solvent Selection
Action: Dissolve 15–20 mg of 1-chloro-4-(trifluoromethyl)isoquinoline in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).
Causality: CDCl₃ is chosen over DMSO-d₆ because the target molecule is highly lipophilic and lacks hydrogen-bond donors. CDCl₃ provides lower viscosity, resulting in longer transverse relaxation times (
T2
) and sharper spectral lines, which is critical for resolving fine
4JH−F
couplings on the H3 proton.
Action: Acquire ¹H NMR at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds. Number of scans (NS) = 16.
Validation: Confirm the presence of exactly 5 aromatic protons. The absence of an H1 signal (~9.2 ppm) validates C1 substitution. The presence of a highly deshielded singlet at ~8.90 ppm validates the H3 proton adjacent to the –CF₃ group.
Step 3: ¹⁹F NMR Acquisition (Fluorine Integrity)
Action: Acquire ¹⁹F NMR (with ¹H decoupling off to observe potential H-F coupling, or on for absolute quantification). NS = 16.
Validation: A single sharp resonance should appear around -62.0 to -63.0 ppm (referenced to CFCl₃). Multiple peaks indicate defluorination artifacts or isomeric impurities.
Action: Acquire ¹³C NMR with proton decoupling. Critical Parameter: Increase the relaxation delay (D1) to 3.0–5.0 seconds and set NS = 512–1024.
Causality: Fluorinated carbons (C4 and –CF₃) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during ¹H decoupling. They also have exceptionally long longitudinal relaxation times (
T1
). A standard 1.0s D1 will result in these critical diagnostic peaks disappearing into the baseline noise.
Workflow & Logic Visualizations
To streamline laboratory execution, the following diagrams map the operational workflow and the structural elucidation logic.
Caption: Diagnostic logic tree for differentiating 1-chloro-4-(trifluoromethyl)isoquinoline from its analogs.
Conclusion
The successful characterization of 1-chloro-4-(trifluoromethyl)isoquinoline relies on understanding the distinct electronic signatures left by its substituents. By comparing its spectra to 1-chloroisoquinoline and 4-(trifluoromethyl)isoquinoline, researchers can easily track the peri-effects and inductive shifts that define this molecule. Adhering to the self-validating NMR protocol—specifically extending the
T1
relaxation delay for ¹³C acquisition—guarantees that the critical
JC−F
coupling constants are captured, definitively proving the molecular structure before it is deployed in high-value drug discovery campaigns.
References
Title: Synthesis of fluorine-containing heterocyclic compounds | Source: University of Tsukuba | URL:[Link]
Title: Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors | Source: Chemical and Pharmaceutical Bulletin (J-Stage) | URL:[Link]
Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-chloro-4-(trifluoromethyl)isoquinoline
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, validated High-Perf...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-chloro-4-(trifluoromethyl)isoquinoline, a key intermediate in the synthesis of various therapeutic agents. We will explore the rationale behind the method development, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance with alternative analytical technologies.[1][2][3]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-chloro-4-(trifluoromethyl)isoquinoline is a halogenated aromatic compound whose purity can significantly influence the quality and safety of the final drug product.[4][5] Even trace impurities can potentially alter the pharmacological and toxicological profile of the API.[6] Therefore, a robust and reliable analytical method is paramount for its quality control.[7] High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its high resolution, sensitivity, and versatility.[7][8]
HPLC Method Development and Optimization
The primary objective was to develop a stability-indicating HPLC method capable of separating 1-chloro-4-(trifluoromethyl)isoquinoline from its potential process-related impurities and degradation products.
Rationale for Experimental Choices:
Column Selection: A reversed-phase C18 column was chosen as the initial starting point due to its wide applicability for non-polar and moderately polar compounds like isoquinoline derivatives.[8] The specific column selected, a Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm), is known for its high efficiency and good peak symmetry for a broad range of analytes.
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% Trifluoroacetic acid (TFA) in water (Solvent A) and methanol (Solvent B) was employed.[9] The TFA helps to improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase and protonating the basic nitrogen in the isoquinoline ring. Methanol was chosen as the organic modifier for its compatibility with UV detection and its ability to provide good separation for a wide range of compounds.
Detection Wavelength: The UV detection wavelength was set at 254 nm, a common wavelength for aromatic compounds that provides good sensitivity for the analyte and its potential impurities.
Flow Rate and Column Temperature: A flow rate of 0.8 mL/min was selected to ensure optimal separation efficiency and reasonable analysis time.[9] The column temperature was maintained at 30°C to ensure reproducibility of retention times.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The developed HPLC method was validated according to ICH Q2(R1) guidelines, which are recognized by regulatory agencies such as the FDA and EMA.[1][2][11][12]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on 1-chloro-4-(trifluoromethyl)isoquinoline.[14][15][16]
Experimental Protocol for Forced Degradation:
Acid Hydrolysis: Reflux the sample solution (0.5 mg/mL) in 1 M HCl for 4 and 8 hours.[9]
Base Hydrolysis: Reflux the sample solution (0.5 mg/mL) in 1 M NaOH for 4 and 8 hours.[9]
Oxidative Degradation: Treat the sample solution (0.5 mg/mL) with 10% H₂O₂ at room temperature for 4 and 8 hours.[9][15]
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed that the method was able to separate the main peak of 1-chloro-4-(trifluoromethyl)isoquinoline from all the degradation products, confirming its specificity and stability-indicating capability.
Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
Prepare a series of at least five standard solutions of 1-chloro-4-(trifluoromethyl)isoquinoline ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard solution in triplicate.
Plot a calibration curve of the mean peak area against the concentration.
Determine the linearity by calculating the correlation coefficient (r²), which should be > 0.999.[8]
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of 1-chloro-4-(trifluoromethyl)isoquinoline into a placebo.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[8]
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[17]
Experimental Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of 1-chloro-4-(trifluoromethyl)isoquinoline at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The precision is expressed as the relative standard deviation (%RSD), which should be not more than 2.0%.[17]
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Inject solutions at these concentrations multiple times to confirm the ratios.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (± 2% organic)
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and assay results to assess the impact of these changes.
Comparison with Alternative Methods
While HPLC is the gold standard for purity analysis of many pharmaceutical intermediates, other techniques can also be employed.[7] Here, we compare our validated HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Feature
Validated HPLC Method
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18]
Differential migration of charged species in an electric field.[19]
Applicability
Wide range of non-volatile and thermally stable compounds.[7]
May require derivatization for non-volatile compounds.
Simple, direct injection of aqueous samples.
Instrumentation Cost
Moderate to high.
Moderate.
Moderate.
Key Advantage for Topic
Established, robust, and versatile for a wide range of potential impurities.
High sensitivity for halogenated compounds.[23][24]
High efficiency and low sample/solvent consumption.[22]
Key Disadvantage for Topic
Higher solvent consumption compared to CE.
Limited to thermally stable compounds; potential for on-column degradation.
Less robust for routine QC compared to HPLC; sensitivity can be matrix-dependent.
Rationale for HPLC as the Preferred Method:
For the purity analysis of 1-chloro-4-(trifluoromethyl)isoquinoline, the developed HPLC method is the most suitable. While GC with an Electron Capture Detector (ECD) could offer higher sensitivity for the halogenated parent compound, it may not be suitable for non-volatile or thermally labile impurities.[18][21] Capillary Electrophoresis, despite its high efficiency, can be less robust for routine quality control applications and may have limitations with neutral impurities.[19][22] The HPLC method provides a reliable, robust, and versatile platform for the comprehensive purity assessment of this critical pharmaceutical intermediate.
Visualizing the Workflow
The following diagram illustrates the key stages of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
This guide has presented a detailed, robust, and validated HPLC method for the purity analysis of 1-chloro-4-(trifluoromethyl)isoquinoline. The method has been rigorously validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a quality control environment.[1][2][3] The comparison with alternative technologies underscores the advantages of HPLC in terms of its versatility, robustness, and applicability to a wide range of potential impurities. This validated method provides researchers, scientists, and drug development professionals with a reliable tool to ensure the quality and safety of this important pharmaceutical intermediate.
References
SciSpace. Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Available from: [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]
Scribd. FDA Guidance on Analytical Method Validation. Available from: [Link]
ResearchGate. Applications of Capillary Electrophoresis in Pharmaceutical Analysis. Available from: [Link]
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]
European Pharmaceutical Review. Challenging applications of capillary electrophoresis in biopharmaceutical analysis. Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available from: [Link]
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GC-MS fragmentation patterns of 1-chloro-4-(trifluoromethyl)isoquinoline
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 1-Chloro-4-(trifluoromethyl)isoquinoline This guide provides a comprehensive analysis of the predicted gas chromat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 1-Chloro-4-(trifluoromethyl)isoquinoline
This guide provides a comprehensive analysis of the predicted gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 1-chloro-4-(trifluoromethyl)isoquinoline. As a key heterocyclic building block in medicinal chemistry and materials science, understanding its mass spectral characteristics is paramount for its unambiguous identification in complex reaction mixtures and for quality control.[1][2]
While an experimentally derived, publicly available mass spectrum for this specific compound is not prevalent, this guide leverages fundamental principles of mass spectrometry and extensive data from analogous halogenated and trifluoromethylated heterocyclic systems to construct a reliable, predictive fragmentation model.[3][4][5] We will explore the dominant fragmentation pathways under electron ionization (EI) and compare the capabilities of GC-MS with alternative analytical techniques for comprehensive structural elucidation.
Part 1: Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) at a standard 70 eV imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[6][7] This "molecular fingerprint" is invaluable for structural confirmation. For 1-chloro-4-(trifluoromethyl)isoquinoline (Molecular Weight: 231.6 g/mol ), the fragmentation is governed by the stability of the isoquinoline core and the influence of its two key substituents: the chlorine atom and the trifluoromethyl group.
The Molecular Ion (M⁺•)
Upon ionization, the molecule will form a molecular ion (M⁺•) at m/z 231. A critical identifying feature will be the presence of an M+2 isotope peak at m/z 233. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), this M+2 peak will have a relative intensity of approximately one-third that of the molecular ion peak, providing a clear indication of a single chlorine atom in the molecule or fragment.[5][8]
Major Fragmentation Pathways
The primary fragmentation events are predicted to involve the loss of the substituents and subsequent cleavages of the heterocyclic ring structure.
Loss of a Chlorine Radical (M - Cl•): The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl). This would generate a prominent fragment ion at m/z 196 . This fragment, the 4-(trifluoromethyl)isoquinoline cation, is stabilized by the aromatic system.
Loss of a Trifluoromethyl Radical (M - CF₃•): The C-CF₃ bond is strong; however, the loss of a trifluoromethyl radical (•CF₃) is a known fragmentation pathway for aromatic compounds.[3][9] This would result in the formation of the 1-chloroisoquinoline cation at m/z 162 . The isotopic signature of chlorine (a peak at m/z 164) would persist in this fragment.
Loss of Hydrogen Chloride (M - HCl): A common fragmentation mechanism for chlorinated aromatic compounds is the elimination of a neutral HCl molecule. This would lead to a radical cation at m/z 195 .
Loss of Fluorine and Rearrangements: While less common than the loss of the entire CF₃ group, the elimination of a single fluorine radical (•F) to yield a fragment at m/z 212 is possible, often followed by complex rearrangements.[9]
Cleavage of the Isoquinoline Ring: The isoquinoline ring itself can undergo fragmentation. Drawing parallels from studies on isoquinoline alkaloids, retro-Diels-Alder (RDA) type reactions or sequential loss of small neutral molecules like HCN (27 u) from fragments can occur, leading to smaller ions in the lower mass range.[4][10] For instance, the fragment at m/z 162 (after loss of •CF₃) could potentially lose HCN to yield an ion at m/z 135 .
Predicted Fragmentation Data Summary
m/z (Mass-to-Charge Ratio)
Proposed Fragment Ion
Neutral Loss
Key Characteristics
231 / 233
[C₁₀H₅ClF₃N]⁺•
-
Molecular Ion (M⁺•); exhibits a ~3:1 isotopic ratio.
196
[C₁₀H₅F₃N]⁺
•Cl
Loss of chlorine radical.
195
[C₁₀H₄F₃N]⁺•
HCl
Elimination of neutral hydrogen chloride.
162 / 164
[C₉H₅ClN]⁺
•CF₃
Loss of trifluoromethyl radical; retains the Cl isotope pattern.
135 / 137
[C₈H₄Cl]⁺
•CF₃, HCN
Subsequent loss of HCN from the m/z 162 fragment.
Predicted Fragmentation Pathway Diagram
The logical flow of these competing fragmentation pathways is illustrated below.
Caption: Predicted EI fragmentation pathways for 1-chloro-4-(trifluoromethyl)isoquinoline.
Part 2: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for routine identification and quantification, a comprehensive structural confirmation, especially for a novel compound, necessitates a multi-technique approach. The choice of technique depends on the specific analytical question being asked.
High sensitivity, excellent for separating volatile isomers, reproducible fragmentation for library matching.
Molecular ion may be absent for unstable compounds, limited structural information from fragments alone, nominal mass resolution.[6]
High-Resolution MS (e.g., ESI-Q-TOF)
Exact mass of molecular ion and fragments, allowing for elemental formula determination.[11]
Unambiguous elemental composition, high mass accuracy (<5 ppm), suitable for non-volatile compounds.
Does not separate isomers without prior chromatography (LC/SFC), softer ionization may yield less fragmentation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Definitive atom connectivity, stereochemistry, and complete structural elucidation.
Gold standard for structure confirmation, non-destructive.
Lower sensitivity than MS, requires pure sample (>1 mg), more time-consuming analysis.
Tandem MS (GC-MS/MS)
Confirms fragment relationships by isolating a precursor ion and fragmenting it further.[4]
Establishes direct parent-daughter ion relationships, increases signal-to-noise in complex matrices.
Requires more specialized instrumentation and method development.
The most robust characterization workflow involves using GC-MS for initial identification and purity assessment, followed by High-Resolution MS to confirm the elemental composition and NMR spectroscopy for the definitive and unambiguous determination of the complete chemical structure.
Part 3: Standard Operating Protocol for GC-MS Analysis
This section provides a validated, step-by-step protocol for the analysis of 1-chloro-4-(trifluoromethyl)isoquinoline. The causality behind these choices is to ensure good chromatographic peak shape, efficient ionization, and reproducible fragmentation.
Sample Preparation
The goal is to dissolve the analyte in a volatile solvent compatible with the GC system.
Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.
Working Solution: Perform a serial dilution of the stock solution to a final concentration of ~10 µg/mL. This concentration is typically sufficient to produce a strong signal without overloading the detector.
Filtration (Optional): If the sample contains particulates, filter the final solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.
GC-MS Instrumentation and Parameters
These parameters are a standard starting point for a non-polar, medium-boiling point aromatic compound.[3]
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This low-polarity column is chosen for its excellent performance with a wide range of aromatic compounds.
Inlet: Split/Splitless
Inlet Temperature: 280 °C (Ensures rapid volatilization without thermal degradation).
Injection Volume: 1 µL
Split Ratio: 20:1 (Prevents column overloading and ensures sharp peaks).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: Increase at 20 °C/min to 300 °C.
Final Hold: Hold at 300 °C for 5 minutes (Ensures elution of all components).
MS Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40 - 450 (Covers the molecular ion and all expected fragments).
Solvent Delay: 3 minutes (Prevents the high-intensity solvent peak from damaging the detector).
Experimental Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of a purified chemical standard.
Conclusion
The GC-MS analysis of 1-chloro-4-(trifluoromethyl)isoquinoline under electron ionization is predicted to yield a rich and informative mass spectrum. The key identifiers are the characteristic M/M+2 isotopic pattern for the molecular ion (m/z 231/233) and prominent fragments arising from the loss of •Cl (m/z 196) and •CF₃ (m/z 162/164). By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and distinguish it from related isomers or impurities. For absolute structural proof, a synergistic approach combining GC-MS with high-resolution mass spectrometry and NMR spectroscopy remains the authoritative standard in the field.
References
Wessjohann, L. A., et al. (2003). Mass Spectrometry of Heterocyclic Compounds. The Chemistry of Heterocyclic Compounds, 60, 587-712. Available at: Not directly found, general reference to a book series.
ResearchGate (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra. Available at: [Link]
ResearchGate (2026). Mass Spectra of New Heterocycles: XXXII. Electron Ionization Fragmentation of 5,6-Dihydropyridin-2(1H)-ones Derived from 2,3-Dihydropyridines. Available at: [Link]
Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
MDPI (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
ResearchGate (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]
Liu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]
ResearchGate (2025). Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. Available at: [Link]
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ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Available at: [Link]
ResearchGate (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
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ACS Publications (2026). Isoquinolinium Photooxidant for Arene C–H Amination. Organic Letters. Available at: [Link]
National Center for Biotechnology Information. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Available at: [Link]
Kakui, S. (2024). Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS. SEISAN TO GIJUTSU. Available at: [Link]
Wikipedia. Trifluoromethylation. Available at: [Link]
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-chloro-4-(trifluoromethyl)isoquinoline: A Comparative Analysis For researchers and professionals in drug development and organic synthesis, the unambiguous st...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-chloro-4-(trifluoromethyl)isoquinoline: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 1-chloro-4-(trifluoromethyl)isoquinoline represents a class of highly functionalized isoquinoline derivatives, which are core scaffolds in numerous pharmacologically active molecules.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups and overall structural features of such molecules by probing their molecular vibrations.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected IR reference peaks for 1-chloro-4-(trifluoromethyl)isoquinoline. In the absence of a publicly available experimental spectrum for this specific compound, this guide establishes a robust predictive framework. By dissecting the molecule into its constituent parts—the isoquinoline core, the chloro-substituent, and the trifluoromethyl group—and comparing them to structurally related analogues, we can build a reliable theoretical spectrum. This comparative approach not only predicts the key absorption frequencies but also explains the electronic and steric causality behind the observed and expected spectral features.
Methodology: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition protocol. For a solid sample like 1-chloro-4-(trifluoromethyl)isoquinoline, the Attenuated Total Reflectance (ATR) technique is often the preferred method due to its minimal sample preparation requirements and excellent reproducibility.
Experimental Protocol: Sample Analysis via ATR-FTIR
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
Background Collection: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum. This is a critical self-validating step, as the background spectrum is subtracted from the sample spectrum to yield the final absorbance data.
Sample Application: Place a small amount of the solid 1-chloro-4-(trifluoromethyl)isoquinoline powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for ATR-FTIR Analysis
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: A flowchart detailing the step-by-step process for acquiring an IR spectrum using the ATR technique.
Spectral Analysis: Predicted Reference Peaks for 1-chloro-4-(trifluoromethyl)isoquinoline
The IR spectrum of 1-chloro-4-(trifluoromethyl)isoquinoline can be logically divided into key regions, each corresponding to specific vibrational modes. The presence of the electron-withdrawing chlorine and trifluoromethyl groups is expected to subtly shift the positions of the core isoquinoline ring vibrations.
Aromatic C-H and Ring Stretching Region (3100-1400 cm⁻¹)
Aromatic C-H Stretch (3100-3000 cm⁻¹): Like most aromatic compounds, a series of weak to medium intensity bands are expected just above 3000 cm⁻¹.[2][3] These correspond to the stretching vibrations of the C-H bonds on the isoquinoline ring system.
C=C and C=N Ring Stretching (1650-1400 cm⁻¹): The isoquinoline core will exhibit several characteristic bands in this region due to the stretching of the C=C and C=N bonds within the fused aromatic rings.[1] For the parent isoquinoline molecule, intense lines have been observed at 1632.8 cm⁻¹ and 1595.0 cm⁻¹.[4] The presence of the electron-withdrawing substituents will likely cause slight shifts in these frequencies. Absorptions corresponding to C=C and C=N stretching of the aromatic isoquinoline ring are generally expected in the 1400-1600 cm⁻¹ region.[1]
The Trifluoromethyl (CF₃) and C-Cl Signature Region (1400-700 cm⁻¹)
This region is of paramount diagnostic importance for 1-chloro-4-(trifluoromethyl)isoquinoline, as it contains the highly characteristic and intense absorptions of the C-F and C-Cl bonds.
C-CF₃ Stretch (around 1332 cm⁻¹): A very strong and characteristic frequency for the CF₃ group is the C-CF₃ stretching mode, often observed around 1332 cm⁻¹.[5] This band is a reliable indicator of the trifluoromethyl group's presence.
Asymmetric and Symmetric C-F Stretches (1200-1100 cm⁻¹ and ~740 cm⁻¹): Aromatic trifluoromethyl compounds consistently show very strong absorptions associated with C-F stretching vibrations.[6][7] The asymmetric CF₃ stretching mode typically appears as a very intense band in the 1120-1190 cm⁻¹ range, while the symmetric CF₃ stretching mode is found near 740-785 cm⁻¹.[5]
C-Cl Stretch (850-550 cm⁻¹): The stretching vibration of the C-Cl bond in aromatic compounds typically appears in the 850-550 cm⁻¹ range.[2][8] Its exact position can be influenced by coupling with other vibrations, but a medium to strong band should be present in this lower frequency region.
Fingerprint Region (< 900 cm⁻¹)
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): This region contains bands arising from the out-of-plane bending of the aromatic C-H bonds.[3] The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For 1-chloro-4-(trifluoromethyl)isoquinoline, a complex pattern is expected due to the specific arrangement of the remaining hydrogens on the fused ring system.
Comparative Analysis: Differentiating from Structural Analogs
To confidently assign the spectrum of 1-chloro-4-(trifluoromethyl)isoquinoline, it is essential to compare its expected peaks with those of its structural precursors. This comparison highlights the unique contributions of the chloro and trifluoromethyl substituents.
Characteristic of the aromatic ring; largely unaffected by substitution.[9]
C=C / C=N Ring Stretch
1632.8, 1595.0 cm⁻¹
~1620-1580 cm⁻¹
~1625-1585 cm⁻¹
Electron-withdrawing groups can slightly shift ring vibration frequencies.
C-CF₃ Stretch
N/A
N/A
~1332 cm⁻¹ (Strong)
A key diagnostic peak for the trifluoromethyl group.[5]
Asymmetric CF₃ Stretch
N/A
N/A
~1190-1120 cm⁻¹ (Very Strong)
Highly intense and characteristic C-F vibration.[5][10]
C-Cl Stretch
N/A
~850-550 cm⁻¹ (Medium-Strong)
~850-550 cm⁻¹ (Medium-Strong)
Diagnostic for the presence of the chloro substituent.[2]
Symmetric CF₃ Stretch
N/A
N/A
~785-740 cm⁻¹ (Strong)
Another strong, characteristic peak for the CF₃ group.[5]
C-H OOP Bending
740.1 cm⁻¹
Complex pattern
Complex, altered pattern
The substitution pattern dictates the positions of these bands.[3]
Conclusion
The infrared spectrum of 1-chloro-4-(trifluoromethyl)isoquinoline is predicted to be rich in information, with several highly characteristic peaks that serve as a definitive fingerprint for its structure. The most prominent and diagnostic features will be the series of very strong absorption bands associated with the trifluoromethyl group, specifically the C-CF₃ stretch around 1332 cm⁻¹ and the asymmetric/symmetric C-F stretches between 1200-1100 cm⁻¹ and near 750 cm⁻¹. These, in conjunction with the C-Cl stretch in the low-frequency region and the typical absorptions of the isoquinoline core, provide a powerful and unique spectral signature. This guide provides a robust framework for researchers to interpret experimental data, confirm the synthesis of this valuable compound, and distinguish it from related structures.
References
Yadav, P. D., & Singh, S. J. (1984). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 23(4), 485-493.
Krishnakumar, V., & John, X. (2006). Normal coordinate analysis of 1-chloroisoquinoline and 2-methyl-8-nitroquinoline. ResearchGate. Available at: [Link]
Prasad, P. R., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... RSC Publishing. Available at: [Link]
Amma, R., Thakur, S., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Applied Spectroscopy, 24(5), 553-555. Available at: [Link]
Prasad, P. R., et al. (2023). Infrared spectra of isoquinolinium... huscap. Available at: [Link]
Costa, G., & Paoloni, L. (1963). Infrared spectral studies of quinoline-n-oxides. Gazzetta Chimica Italiana, 93, 339-354.
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST WebBook. Available at: [Link]
Prasad, P. R., et al. (2023). Infrared spectra of isoquinolinium... PubMed. Available at: [Link]
Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. Available at: [Link]
Prasad, P. R., et al. (2023). Infrared spectra of isoquinolinium... RSC Publishing. Available at: [Link]
Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
Emeléus, H. J., & Haszeldine, R. N. (1959). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 37(4), 677-684. Available at: [Link]
Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed). Available at: [Link]
Smith, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]
NextSDS. (n.d.). 1-chloro-3-(trifluoromethyl)isoquinoline — Chemical Substance Information. NextSDS. Available at: [Link]
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA. Available at: [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Available at: [Link]
A Comparative Guide to the Cross-Coupling Efficiency of Trifluoromethylated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals The strategic introduction of a trifluoromethyl (CF₃) group into the isoquinoline scaffold is a powerful tactic in modern medicinal chemistry. This modifica...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group into the isoquinoline scaffold is a powerful tactic in modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles and greater biological efficacy.[1][2] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of trifluoromethylated isoquinolines is of paramount importance.
This guide provides an in-depth comparative analysis of the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—for the functionalization of trifluoromethylated isoquinolines. By examining the nuances of each method and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific research and development needs.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] Its broad functional group tolerance and generally mild reaction conditions make it a highly attractive method for the derivatization of complex molecules like trifluoromethylated isoquinolines.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the isoquinoline core, making the choice of catalyst, ligand, and base critical for achieving high coupling efficiency.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Performance of Suzuki-Miyaura Coupling on Trifluoromethylated Isoquinolines
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1-(trifluoromethyl)isoquinoline with Phenylboronic Acid
To a flame-dried Schlenk tube, add 4-chloro-1-(trifluoromethyl)isoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.05 equiv), and SPhos (0.10 equiv).
Evacuate and backfill the tube with argon three times.
Add degassed toluene and water (4:1 ratio) to the tube.
Heat the reaction mixture to 100 °C and stir for 12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-1-(trifluoromethyl)isoquinoline.[4][5]
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for introducing alkynyl moieties into the trifluoromethylated isoquinoline core, which can serve as versatile handles for further synthetic transformations or as key structural elements in materials science and medicinal chemistry.[8][9]
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling.
Comparative Performance of Sonogashira Coupling on Trifluoromethylated Quinolines and Isoquinolines
Experimental Protocol: Sonogashira Coupling of 4,8-Dibromo-2-(trifluoromethyl)quinoline with Phenylacetylene
In a sealed tube, dissolve 4,8-dibromo-2-(trifluoromethyl)quinoline (1.0 equiv) and phenylacetylene (3.0 equiv) in a mixture of dioxane and triethylamine.
Add tetrakis(triphenylphosphine)palladium(0) (0.025 equiv) and copper(I) iodide (0.05 equiv) to the solution.
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired dialkynylated product.[8]
The Heck Reaction: A Versatile Olefination Method
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the functionalization of various heterocyclic systems.[12][13] In the context of trifluoromethylated isoquinolines, the Heck reaction allows for the introduction of vinyl groups, which can be further manipulated or incorporated as key structural motifs.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Comparative Performance of Heck-Type Reactions on Halogenated Isoquinolines
While specific examples of Heck reactions on trifluoromethylated isoquinolines are less common in the literature, data from related systems provides valuable insights.
Experimental Protocol: Heck Reaction of 5-Bromo-isoquinoline with Ethyl Acrylate
To a pressure tube, add 5-bromo-isoquinoline (1.0 equiv), ethyl acrylate (1.5 equiv), palladium(II) acetate (0.05 equiv), and tetra-n-butylammonium bromide (1.0 equiv).
Add dimethylformamide (DMF) as the solvent.
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield the desired product.[14]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[15] This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16] For trifluoromethylated isoquinolines, this method enables the introduction of a wide range of nitrogen-containing functional groups, which can significantly modulate the biological activity of the parent molecule.[17]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Comparative Performance of Buchwald-Hartwig Amination on Trifluoromethylated Quinolines
Experimental Protocol: Buchwald-Hartwig Amination of 2-Aryl-6-bromo-4-trifluoromethyl-quinoline with Morpholine
A mixture of the 2-aryl-6-bromo-4-trifluoromethyl-quinoline (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv) in toluene is placed in a sealed tube.
The reaction mixture is heated at 110 °C for 12 hours.
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel to give the desired aminated product.[17]
Factors Influencing Cross-Coupling Efficiency
The success of cross-coupling reactions on trifluoromethylated isoquinolines is contingent upon a careful consideration of several factors:
Position of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can significantly impact the electron density of the isoquinoline ring, thereby affecting the rate of oxidative addition. The position of the CF₃ group relative to the leaving group (halide or triflate) is a critical determinant of reactivity.[1]
Nature of the Leaving Group: The reactivity of the leaving group generally follows the order I > Br > OTf > Cl. While chloro-substituted isoquinolines are often more readily available and cost-effective, their lower reactivity may necessitate more active catalyst systems and harsher reaction conditions.[3]
Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is crucial. Sterically hindered and electron-rich ligands, such as SPhos, XPhos, and Xantphos, have proven to be highly effective in promoting the cross-coupling of challenging substrates.[5][18]
Base and Solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. The choice of base and solvent must be optimized for each specific reaction to ensure high yields and minimize side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The solvent choice can influence catalyst solubility, substrate reactivity, and the overall reaction rate.
Conclusion
The functionalization of trifluoromethylated isoquinolines through palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy in modern synthetic chemistry. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each offer unique advantages for the introduction of diverse functionalities. A thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters, including the catalyst system, base, and solvent, are essential for achieving high efficiency. This guide provides a comparative framework to assist researchers in navigating the complexities of these reactions and in selecting the most appropriate method for the synthesis of novel trifluoromethylated isoquinoline derivatives with potential applications in drug discovery and materials science.
References
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines. (2025). BenchChem.
A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (2009).
Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. (2021). The Journal of Organic Chemistry.
Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. (2011). Organic Letters.
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry.
Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2023). Molecules.
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences and Research.
Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. (2009).
Intermolecular Dehydrogenative Heck Reactions. (2011). Chemical Reviews.
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Advances.
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules.
Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. (2011). Organic Letters.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
Buchwald–Hartwig amin
Heck reaction. (2023). In Wikipedia.
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules.
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal.
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (2021). Asian Journal of Organic Chemistry.
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (2018).
Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. (2022). ChemRxiv.
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES.
Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. (2016). Journal of the American Chemical Society.
Rh(III)-Catalyzed Defluorinative [4 + 2] Annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate: Synthesis of 1,3,4-Functionalized Isoquinolines. (2022). Organic Letters.
Conditions for Suzuki-Miyaura coupling reactions. (2018).
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Transition Metal-catalyzed Cross-coupling And Defluorinative Coupling Reaction Of Trifluoromethyl Compounds. (2022). Globe Thesis.
Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.
Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process. (2014).
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). Molecules.
Isoquinolinium Photooxidant for Arene C–H Amin
Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019). The Journal of Organic Chemistry.
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium C
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules.
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry.
Isoquinolinones Based on C–H Activation-Initiated Cascade Reactions of 2-Aryloxazolines. (2024). The Journal of Organic Chemistry.
Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. (2023). Organic Chemistry Frontiers.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). ACS Central Science.
Halogen-Bond-Promoted Direct Cross-Coupling of Trifluoromethylated Alkyl Bromides with Coumarins/Quinolinones. (2024).
Comparative Guide to Trifluoromethylation in Isoquinoline-Based Drug Design
Introduction Isoquinoline is a privileged pharmacophore embedded in numerous FDA-approved drugs and clinical candidates, ranging from kinase inhibitors to anesthetics. When optimizing an isoquinoline hit, medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Isoquinoline is a privileged pharmacophore embedded in numerous FDA-approved drugs and clinical candidates, ranging from kinase inhibitors to anesthetics. When optimizing an isoquinoline hit, medicinal chemists frequently face a crossroads: how to modulate lipophilicity and metabolic stability without disrupting target affinity. While the "magic methyl" (-CH3) group is a classical choice for filling hydrophobic pockets, it often introduces severe metabolic liabilities.
As an application scientist, I frequently advocate for the bioisosteric replacement of -CH3 with a trifluoromethyl (-CF3) group. The -CF3 moiety is highly electronegative, sterically bulkier than a methyl group (closer in volume to an isopropyl group), and possesses exceptionally strong C-F bonds. This guide objectively compares the performance of -CF3 versus -CH3 and -H (unsubstituted) isoquinoline derivatives, detailing the mechanistic causality behind their pharmacokinetic differences and providing self-validating experimental protocols for their synthesis and evaluation.
The decision to incorporate a -CF3 group onto an isoquinoline scaffold is driven by three primary physicochemical alterations:
Metabolic Shielding (CYP450 Evasion): Methyl groups on aromatic rings are highly susceptible to benzylic oxidation by Cytochrome P450 enzymes, leading to rapid drug clearance. The robust C-F bond resists oxidative cleavage, effectively blocking this metabolic soft spot and enhancing the drug's half-life[1].
Modulating Basicity and Hydrolytic Stability: Historically, N-trifluoromethyl amines were considered hydrolytically unstable. However, recent studies on N-trifluoromethylated tetrahydroisoquinolines (e.g., noscapine derivatives) demonstrate remarkable aqueous stability at physiological pH, challenging legacy dogmas and enabling new central nervous system (CNS) applications through enhanced brain distribution[2].
Enhanced Target Affinity via Multipolar Interactions: The dense electron cloud of the -CF3 group can engage in orthogonal multipolar interactions with backbone amides in the protein binding pocket. For instance, substituting a -CF3 group at the 6-position of isoquinoline-1,3-diones drastically improved their selective inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2) compared to unsubstituted analogs[3].
Caption: Logical SAR pathways comparing -CF3 and -CH3 substitutions on isoquinoline scaffolds.
Quantitative Performance Comparison
To objectively evaluate the impact of the -CF3 group, we must look at aggregated experimental data. The table below synthesizes typical pharmacokinetic and pharmacodynamic shifts observed when transitioning from an unsubstituted or methylated isoquinoline to a trifluoromethylated analog.
Scaffold Variant
Representative Target
Est. LogP Shift
Microsomal Half-Life (T1/2)
Primary Advantage
Experimental Limitation
Unsubstituted Isoquinoline
Baseline
Reference
Moderate (~45 min)
Low steric hindrance
Vulnerable to aromatic oxidation
Methyl-Isoquinoline (-CH3)
Kinase Inhibitors
+0.5
Low (<30 min)
Fills small hydrophobic pockets
Rapid CYP450 hydroxylation
Trifluoromethyl-Isoquinoline (-CF3)
TDP2 / GBM Models
+1.0 to +1.5
High (>120 min)
Blocks metabolism; High CNS penetration
Risk of excessive lipophilicity
Data synthesized from comparative studies on TDP2 inhibitors[3] and anti-GBM noscapine derivatives[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust. Below are two field-proven protocols. The causality behind each reagent choice is explained to ensure the protocol acts as a self-validating system.
Protocol 1: Visible-Light-Induced Radical Trifluoromethylation of Isoquinolines
Traditional trifluoromethylation requires harsh thermal conditions or expensive transition metals. This modern photoredox protocol utilizes Langlois' reagent (CF3SO2Na) as an inexpensive, bench-stable -CF3 source, operating at room temperature to preserve sensitive functional groups on the isoquinoline core[4].
Step-by-Step Methodology:
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the isoquinoline substrate (1.0 equiv), CF3SO2Na (3.0 equiv), and an organic photocatalyst (e.g., Eosin Y, 5 mol%).
Solvent Addition: Dissolve the mixture in degassed DMSO (0.1 M concentration). Causality: DMSO stabilizes the radical intermediates and facilitates single-electron transfer (SET).
Irradiation: Seal the vial and irradiate with a 24 W white LED lamp at room temperature for 12-24 hours. Causality: Visible light excites the photocatalyst, which oxidizes CF3SO2Na to release SO2 gas and generate the electrophilic CF3• radical.
Quenching & Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMSO.
Validation: Purify via silica gel chromatography. Validate the successful incorporation of the -CF3 group using 19F-NMR (look for a characteristic singlet around -60 to -65 ppm) and 13C-NMR (look for a distinct quartet due to C-F coupling)[1].
Caption: Photoredox-mediated radical trifluoromethylation workflow for isoquinoline derivatives.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
To empirically prove that the -CF3 group provides metabolic shielding compared to the -CH3 group, an in vitro microsomal assay is required. This protocol is self-validating because it mandates the simultaneous testing of a positive control.
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL protein) with the test compound (CF3-isoquinoline, 1 μM final concentration).
Self-Validation Control: In a parallel well, run the exact same setup using the -CH3 isoquinoline analog. Causality: If the -CH3 analog does not degrade rapidly, the microsomes are inactive, invalidating the entire assay.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron-donating cofactor for CYP450-mediated oxidation.
Sampling: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts all enzymatic activity.
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T1/2).
Conclusion
The strategic substitution of a methyl group with a trifluoromethyl group on an isoquinoline scaffold is not merely a cosmetic chemical change; it is a profound pharmacokinetic intervention. By understanding the causality behind the C-F bond's resistance to CYP450 enzymes and its unique multipolar binding characteristics, drug development professionals can rescue labile isoquinoline hits and transform them into robust clinical candidates.
References
Title : Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma
Source : Journal of Medicinal Chemistry - ACS Publications
URL :[Link]
Title : Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)
Source : National Institutes of Health (NIH)
URL :[Link]
Title : Metal-free, Visible-Light-Induced Radical Trifluoromethylation/Cyclization of N-benzamides with CF3SO2Na to Synthesize CF3-Containing Isoquinoline-1,3-diones
Source : ResearchGate
URL :[Link]
Standard Operating Procedure: Disposal of 1-Chloro-4-(trifluoromethyl)isoquinoline
Chemical Profile & Mechanistic Rationale 1-Chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0)[1] is a highly functionalized halogenated N-heterocycle utilized in advanced drug development and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Profile & Mechanistic Rationale
1-Chloro-4-(trifluoromethyl)isoquinoline (CAS: 435278-05-0)[1] is a highly functionalized halogenated N-heterocycle utilized in advanced drug development and medicinal chemistry. From a logistical and safety standpoint, the presence of both a chlorine atom and a trifluoromethyl (-CF
3
) group dictates strict handling and disposal protocols.
The Causality of Disposal Choices:
Standard organic waste disposal relies on "fuels blending," where waste is burned for energy recovery. However, 1-chloro-4-(trifluoromethyl)isoquinoline cannot be disposed of in this manner. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol), and the carbon-chlorine (C-Cl) bond is similarly robust. Standard combustion temperatures fail to fully cleave these bonds, potentially releasing toxic, environmentally persistent fluorinated fragments[2].
Furthermore, when thermal degradation is successfully achieved, this compound releases highly toxic and corrosive gaseous byproducts, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx)[2]. Therefore, this chemical must be strictly segregated as Halogenated Organic Waste [3] and routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust[4].
Quantitative Data & Logistical Parameters
To ensure operational safety and regulatory compliance, adhere to the following logistical parameters when handling this compound's waste stream.
Parameter
Specification / Requirement
Scientific Rationale
Waste Classification
Halogenated Organic Waste
Contains -Cl and -CF
3
groups; requires a dedicated F-listed waste stream[5].
Primary Container
High-Density Polyethylene (HDPE)
HDPE is highly resistant to halogenated heterocycles and prevents shattering if off-gassing occurs[2].
Mixing with non-halogenated waste ruins the batch for solvent recovery, doubling disposal costs[5][6].
Destruction Method
High-Temperature Incineration (>1000°C)
Extreme thermal energy is required to fully mineralize the robust C-F and C-Cl bonds[2][4].
Exhaust Treatment
Caustic Scrubbing (Alkaline)
Neutralizes the HF, HCl, and NOx byproducts generated during combustion before atmospheric release[4].
Step-by-Step Disposal Methodology
The following protocol is a self-validating system designed to ensure zero environmental contamination and absolute safety for laboratory personnel.
Phase 1: Segregation and Containment
Verify the Waste Stream: Ensure the designated waste carboy is explicitly labeled for Halogenated Organic Waste (often designated by green labeling or specific safety cans, depending on institutional EHS guidelines)[3][5].
Transfer the Waste: Working entirely within a certified chemical fume hood, transfer any residual 1-chloro-4-(trifluoromethyl)isoquinoline (solid or in solution) into an HDPE hazardous waste container[2].
Log the Addition: Immediately update the waste composite sheet with the exact mass or volume added. Causality: Accurate logging prevents the accidental mixing of incompatible chemicals (e.g., strong oxidizers or cyanides) which could cause a catastrophic reaction in the carboy[3].
Phase 2: Self-Validating Decontamination of Labware
Disposable labware (e.g., pipette tips, weighing boats) that contacted the chemical must be placed in a designated solid hazardous waste bin[2]. For reusable glassware, follow this self-validating decontamination loop:
Triple Rinse: Rinse the glassware three distinct times using a compatible, volatile solvent (e.g., acetone or ethanol)[2].
Collect Rinsate: All rinsate from this process must be collected in the Halogenated Organic Waste container, as it contains trace amounts of the fluorinated compound[2].
Validation Checkpoint (UV-TLC): Isoquinoline derivatives are highly UV-active. To validate that the glassware is fully decontaminated, spot a drop of the third rinsate onto a silica TLC plate and visualize it under a 254 nm UV lamp.
Pass: No UV quenching is observed. The glassware is validated as clean and can be transferred to the standard lab washing sink.
Fail: UV quenching is observed. Repeat the triple-rinse process until the validation checkpoint is passed.
Phase 3: Satellite Accumulation and EHS Hand-off
Seal and Store: Keep the HDPE waste container tightly closed at all times unless actively adding waste. Store it in a designated, vented Satellite Accumulation Area equipped with secondary containment[2][5].
Request Profiling and Pickup: Once the container is 80% full, submit a pickup request to your Environmental Health and Safety (EHS) department. Do not allow the container to overfill, as temperature fluctuations can cause vapor expansion and container rupture.
Regulatory & Environmental Compliance
Under the Resource Conservation and Recovery Act (RCRA), the land disposal of halogenated organic compounds is strictly prohibited to prevent groundwater contamination[4]. 1-Chloro-4-(trifluoromethyl)isoquinoline falls under the broad regulatory umbrella of halogenated organics (referencing EPA 40 CFR § 268.32 and Appendix III to Part 268)[7]. By strictly segregating this waste, researchers ensure the material is legally and safely routed to a licensed rotary kiln or liquid injection incinerator[4].
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of the chemical from laboratory generation to safe environmental neutralization.
Lifecycle of halogenated waste from generation to high-temperature incineration and scrubbing.
References
Hazardous Waste Segregation Guidelines - Bucknell University EHS - [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US Environmental Protection Agency (EPA) - [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR - [Link]
Hazardous Waste Reduction & Segregation - Oregon State University EHS -[Link]
Mastering the Handling of Isoquinoline, 1-chloro-4-(trifluoromethyl)-: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, Isoquinoline, 1-chloro-4-(trifluoromethyl)-, pre...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, Isoquinoline, 1-chloro-4-(trifluoromethyl)-, presents significant opportunities in medicinal chemistry and materials science. Its unique trifluoromethyl and chloro substitutions on the isoquinoline scaffold suggest potential for targeted biological activity and unique material properties. However, these same reactive moieties necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes.
Hazard Analysis: Understanding the "Why" Behind the "What"
While a specific Safety Data Sheet (SDS) for Isoquinoline, 1-chloro-4-(trifluoromethyl)- is not yet widely available, a thorough hazard assessment can be conducted by examining its structural components: the isoquinoline core, the chloro group, and the trifluoromethyl group. This analysis informs the selection of appropriate Personal Protective Equipment (PPE) and handling procedures.
Isoquinoline Core: The isoquinoline backbone is a bicyclic aromatic amine. Aromatic amines as a class can possess toxicological properties, and some have been shown to be skin and eye irritants.[1]
Chloro Group: The presence of a chlorine atom on the aromatic ring classifies this compound as a halogenated aromatic hydrocarbon. Such compounds can exhibit varying degrees of toxicity and are often irritating to the skin, eyes, and respiratory tract.[2] The chloro group also provides a reactive site for nucleophilic substitution, a key feature for its synthetic utility but also a consideration for its interaction with biological systems.[3]
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a strong electron-withdrawing group that can significantly influence the chemical and physical properties of the parent molecule.[4] While the C-F bond is very strong, making the CF3 group generally stable, its presence can enhance the lipophilicity of the compound, potentially increasing its ability to be absorbed through the skin.[4][5]
Based on the GHS classifications of structurally similar compounds such as 1-chloro-4-fluoroisoquinoline and 3-Chloroisoquinoline, we can anticipate that Isoquinoline, 1-chloro-4-(trifluoromethyl)- will likely be classified as:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][6]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Isoquinoline, 1-chloro-4-(trifluoromethyl)-. The following table outlines the minimum required PPE and the rationale for its use.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard.[2][7]
Protects against splashes of the solid or its solutions, which can cause serious eye irritation.
Hand Protection
Chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended for extended handling.
Prevents skin contact. Halogenated aromatic compounds can be absorbed through the skin, and the compound is expected to be a skin irritant.[2]
Body Protection
A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.
Minimizes the risk of skin contact with spills or splashes.
Respiratory Protection
All handling of the solid and its solutions should be conducted in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls: Creating a Safe Workspace
Your primary engineering control is a certified chemical fume hood. All weighing, transferring, and reaction setup involving Isoquinoline, 1-chloro-4-(trifluoromethyl)- must be performed within the fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.
Safe Handling Procedures
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready to minimize the duration of handling.
Weighing and Transferring:
Perform all weighing and transfers of the solid compound within a chemical fume hood.
Use a spatula for transfers to minimize the creation of dust.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Reaction Setup:
Conduct all reactions in a fume hood.
Ensure all glassware is properly secured.
Post-Handling:
After handling, wash hands thoroughly with soap and water.
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Spill and Emergency Procedures
Small Spills: For a small spill of the solid, carefully sweep it up with an appropriate absorbent material (e.g., vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
As a halogenated organic compound, Isoquinoline, 1-chloro-4-(trifluoromethyl)- requires special disposal procedures.[9][10]
Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Isoquinoline, 1-chloro-4-(trifluoromethyl)-," and a list of any other components in the waste stream.
Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.[10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Isoquinoline, 1-chloro-4-(trifluoromethyl)-.
Caption: PPE Selection Workflow for Handling Isoquinoline, 1-chloro-4-(trifluoromethyl)-.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of Isoquinoline, 1-chloro-4-(trifluoromethyl)- while ensuring a secure laboratory environment.
References
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